5-N-Acetylardeemin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1S,12R,15R,23R)-16-acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-6-27(4,5)28-15-22-23-29-20-13-9-7-11-18(20)25(35)30(23)16(2)24(34)32(22)26(28)31(17(3)33)21-14-10-8-12-19(21)28/h6-14,16,22,26H,1,15H2,2-5H3/t16-,22+,26+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLQWSBGQKPGCF-YWDSKPHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148441-26-3 | |
| Record name | 5-N-Acetylardeemin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148441263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unveiling the Core Mechanism of 5-N-Acetylardeemin: A Technical Guide to its Action as a Multidrug Resistance Reversal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-N-Acetylardeemin, a novel heterocyclic compound, has emerged as a significant agent in overcoming multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its role as a potent inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2. By inhibiting this efflux pump, this compound restores the intracellular concentration and efficacy of co-administered chemotherapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of the ABCG2 Efflux Pump
The primary mechanism of action of this compound is the direct inhibition of the ABCG2 transporter protein.[1] ABCG2 is a key member of the ABC transporter superfamily, which utilizes the energy from ATP hydrolysis to actively extrude a wide range of substrates, including many chemotherapeutic drugs, from the intracellular environment. This efflux mechanism is a major contributor to the phenomenon of multidrug resistance in cancer, where tumor cells become insensitive to a variety of structurally and functionally diverse anticancer agents.
This compound and its derivatives act as modulators of ABCG2, effectively blocking its transport function.[1] This inhibition leads to an increased intracellular accumulation of cytotoxic drugs that are substrates of ABCG2, thereby restoring their therapeutic efficacy in resistant cancer cells.[2][3]
Signaling and Interaction Pathway
The interaction of this compound with the ABCG2 transporter is a direct molecular event rather than an indirect modulation of a complex signaling cascade. The following diagram illustrates the fundamental mechanism.
Caption: Mechanism of ABCG2 inhibition by this compound.
Quantitative Data
The efficacy of this compound and its derivatives in reversing multidrug resistance has been quantified in several studies. The following tables summarize the key findings.
Table 1: Reversal of Adriamycin Resistance by (-)-5-N-Acetylardeemin
| Cell Line | Drug Treatment | Reversal Fold |
| MCF-7/Adr (human breast cancer) | 10 µmol/L (-)-5-N-Acetylardeemin | 10.8[2] |
| A549/Adr (human non-small cell lung cancer) | 10 µmol/L (-)-5-N-Acetylardeemin | 20.1[2] |
Table 2: Structure-Activity Relationship of this compound Derivatives as ABCG2 Inhibitors
A study involving the synthesis and evaluation of sixteen 2-, 3-, and 13-substituted derivatives of this compound (1a) revealed important structure-activity relationships.[1]
| Derivative | Key Structural Feature | ABCG2 Inhibitory Effect (relative to 1a) |
| 1m | 4-tolyl substituent at the C-13 position | Most potent inhibition[1] |
| General Trend | Electron-rich aryl moiety as the 13-substituent | Increased inhibitory activity[1] |
Experimental Protocols
The primary method for evaluating the ABCG2 inhibitory activity of this compound and its derivatives is the Hoechst 33342 Accumulation Assay .
Principle:
Hoechst 33342 is a fluorescent dye and a known substrate of the ABCG2 transporter. In cells overexpressing ABCG2, the dye is actively effluxed, resulting in low intracellular fluorescence. In the presence of an ABCG2 inhibitor, the efflux is blocked, leading to the accumulation of Hoechst 33342 inside the cells and a corresponding increase in fluorescence, which can be quantified using flow cytometry or a fluorescence microplate reader.
Detailed Methodology:
-
Cell Culture:
-
Use a cell line that overexpresses ABCG2 (e.g., Flp-In-293/ABCG2, MCF-7/Adr, or A549/Adr) and a corresponding parental cell line as a negative control.
-
Culture the cells in appropriate media and conditions until they reach the desired confluency.
-
-
Cell Preparation:
-
Harvest the cells using a non-enzymatic cell dissociation solution to maintain cell surface protein integrity.
-
Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the assay buffer at a concentration of approximately 1 x 10^6 cells/mL.
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-
Inhibition Assay:
-
Aliquot the cell suspension into flow cytometry tubes or a 96-well plate.
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Add the test compounds (this compound or its derivatives) at various concentrations. Include a known ABCG2 inhibitor (e.g., Ko143) as a positive control and a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for a specified period (e.g., 30 minutes at 37°C).
-
-
Hoechst 33342 Staining:
-
Add Hoechst 33342 to each sample to a final concentration of 5 µM.
-
Incubate the cells for a further period (e.g., 60 minutes at 37°C) in the dark.
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-
Data Acquisition:
-
Flow Cytometry:
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Analyze the cells on a flow cytometer.
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Excite the Hoechst 33342 dye with a UV laser (e.g., 355 nm) and detect the emission using a blue filter (e.g., 450/50 nm bandpass).
-
Collect data for at least 10,000 events per sample.
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-
Fluorescence Microplate Reader:
-
Measure the fluorescence intensity using appropriate excitation and emission wavelengths.
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-
-
Data Analysis:
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Calculate the mean fluorescence intensity (MFI) for each sample.
-
Normalize the MFI of the treated cells to the MFI of the vehicle-treated cells.
-
Plot the normalized fluorescence against the compound concentration to determine the EC50 or IC50 values.
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Experimental Workflow Diagram
Caption: Workflow for the Hoechst 33342 accumulation assay.
Conclusion
This compound represents a promising scaffold for the development of potent multidrug resistance reversal agents. Its well-defined mechanism of action, centered on the direct inhibition of the ABCG2 transporter, provides a clear rationale for its therapeutic potential in combination with conventional chemotherapy. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development in this area. Future investigations may focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on preclinical and clinical evaluations to translate these findings into effective cancer therapies.
References
- 1. Synthesis and ABCG2 inhibitory evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Reversal effect and its mechanism of (- )-5-N-acetylardeemin on adriamycin resistance in multidrug-resistant cancer cells A549/Adr and MCF-7/Adr] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
5-N-Acetylardeemin: A Fungal Metabolite Reversing Multidrug Resistance in Cancer
An In-depth Technical Guide on the Discovery, Origin, and Mechanism of Action of 5-N-Acetylardeemin
Executive Summary
This compound is a potent, hexacyclic peptidyl alkaloid of fungal origin that has garnered significant interest within the scientific community for its ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and mechanism of action of this compound, with a focus on the experimental protocols and quantitative data that underpin our current understanding of this promising molecule. Detailed methodologies for the fermentation of the producing organism, isolation of the compound, and assessment of its biological activity are presented. Furthermore, the biosynthetic pathway and its role in the inhibition of P-glycoprotein-mediated drug efflux are visually represented through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound and its derivatives as adjunctive therapies in cancer treatment.
Discovery and Origin
This compound is a natural product belonging to the ardeemin family of secondary metabolites.[1] It was first discovered as part of a screening program aimed at identifying compounds capable of overcoming multidrug resistance in tumor cells.[1][2]
Producing Organism
The source of this compound is a fungal strain identified as Aspergillus fischeri var. brasiliensis, specifically the strain designated AB 1826M-35.[1][2] This fungus was isolated from a soil sample collected in Brazil, highlighting the rich biodiversity of terrestrial microorganisms as a source of novel therapeutic agents.[1]
Taxonomy of the Producing Organism
Taxonomic studies of the producing fungal culture confirmed its identity as Aspergillus fischeri var. brasiliensis.[1] This identification was based on morphological and cultural characteristics of the fungus.
Biosynthesis of this compound
The biosynthetic pathway of this compound has been elucidated through genomic and biochemical studies, revealing a highly efficient two-enzyme pathway.[3] The biosynthesis is governed by the ardABC gene cluster within Aspergillus fischeri.[1][3]
The key steps in the biosynthesis are as follows:
-
Nonribosomal Peptide Synthesis: The process is initiated by a trimodular nonribosomal peptide synthetase (NRPS) encoded by the ardA gene.[3] This large enzyme (approximately 430 kDa) sequentially activates and links three precursor molecules: anthranilate, L-alanine, and L-tryptophan.[3] This enzymatic assembly results in the formation of a tricyclic fumiquinazoline regioisomer known as ardeemin FQ.[3]
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Prenylation and Cyclization: The second key enzyme, a prenyltransferase encoded by the ardB gene, catalyzes the subsequent transformation of ardeemin FQ.[3] This enzyme utilizes dimethylallyl diphosphate to prenylate the C2 position of the tryptophan-derived indole moiety of ardeemin FQ. This is followed by an intramolecular capture by an amide nitrogen of the fumiquinazoline ring, leading to the formation of the characteristic hexacyclic ardeemin scaffold.[3]
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N-Acetylation: The final step to yield this compound involves the N-acetylation of the ardeemin core.
The following diagram illustrates the biosynthetic pathway of this compound:
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
Fermentation of Aspergillus fischeri var. brasiliensis AB 1826M-35
The production of this compound is achieved through submerged fermentation of Aspergillus fischeri var. brasiliensis AB 1826M-35.[1] While the specific, detailed protocol from the original discovery is not fully available in the public domain, a representative protocol based on fermentation of similar Aspergillus species for secondary metabolite production is outlined below.[4]
Inoculum Development:
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A vegetative inoculum is initiated by transferring spores from a stock culture of Aspergillus fischeri var. brasiliensis AB 1826M-35 to a seed medium.
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The seed medium typically consists of a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract), and essential minerals.
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The seed culture is incubated at 28°C with continuous agitation (e.g., 180 rpm) for 48-72 hours.[4]
Production Fermentation:
-
The production medium is inoculated with the seed culture (typically 5-10% v/v).
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The production medium is formulated to optimize the yield of this compound and may contain components such as glucose, peptone, and mineral salts.
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The fermentation is carried out in a bioreactor under controlled conditions:
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The fermentation is typically run for 7-14 days, with the production of this compound monitored periodically.[4]
Isolation and Purification of this compound
This compound is isolated from both the fermentation broth and the mycelia of Aspergillus fischeri.[2] The following is a generalized protocol based on standard methods for the isolation of fungal secondary metabolites.
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Extraction:
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The fermentation broth is separated from the mycelia by filtration.
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The filtered broth is extracted with an organic solvent such as ethyl acetate.
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The mycelia are also extracted with an organic solvent, which may be the same or different from that used for the broth.
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Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
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Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:
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Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient).
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Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain the final product. The structure of this compound was confirmed by single crystal X-ray diffraction.[2]
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the reversal of multidrug resistance in cancer cells.[1] It potentiates the cytotoxicity of various anticancer agents, making resistant cells more susceptible to treatment.[1]
Quantitative Data on MDR Reversal
The efficacy of this compound in reversing MDR has been quantified in various cancer cell lines. The following tables summarize key quantitative data.
Table 1: Cytotoxicity of this compound and a Related Demethyl Analog [5]
| Cell Line | Compound | IC50 (µM) |
| CCRF-CEM (Human Leukemia) | This compound | >26 |
| CCRF-CEM/VBL100 (Vinblastine-resistant) | This compound | 21 |
| DC-3F (Hamster Lung) | This compound | 1.6 |
| DC-3F/ADII (Actinomycin D-resistant) | This compound | 2.5 |
| CCRF-CEM (Human Leukemia) | 5-N-Acetyl-8-demethylardeemin | 44 |
| CCRF-CEM/VBL100 (Vinblastine-resistant) | 5-N-Acetyl-8-demethylardeemin | 21 |
Table 2: Reversal of Drug Resistance by this compound [5]
| Cell Line | Anticancer Drug | Fold Resistance | Fold Reversal by 10 µM this compound |
| CCRF-CEM/VBL100 | Vinblastine | 700 | 700 |
| P388/DX | Doxorubicin | 9.1 | - |
| H69/DX (Lung Cancer) | Doxorubicin | 200 | 110-200 |
| H69AR (Lung Cancer) | Doxorubicin | 66 | 50-66 |
Mechanism of Action: Inhibition of P-glycoprotein
The mechanism by which this compound reverses MDR is through the inhibition of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[6] P-gp is an efflux pump that is often overexpressed in cancer cells and actively transports a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[6]
The interaction of this compound with P-gp leads to the following events:
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Inhibition of Drug Efflux: this compound directly or indirectly inhibits the function of P-gp, preventing the efflux of anticancer drugs.[7]
-
Increased Intracellular Drug Accumulation: By blocking P-gp, this compound leads to an increased intracellular accumulation of chemotherapeutic agents.[8]
-
Potentiation of Cytotoxicity: The elevated intracellular concentration of the anticancer drug enhances its cytotoxic effects, leading to the death of the cancer cell.
The precise molecular mechanism of P-gp inhibition by this compound is an area of ongoing research. It may involve competitive or non-competitive binding to the drug-binding site on P-gp, or it may allosterically modulate the transporter's activity. Some P-gp inhibitors have also been shown to interfere with the ATPase activity of the transporter, which is essential for its function.
The following diagram illustrates the proposed signaling pathway for the reversal of MDR by this compound:
Caption: Reversal of P-gp mediated multidrug resistance.
Conclusion and Future Directions
This compound represents a significant discovery in the search for novel agents to combat multidrug resistance in cancer. Its fungal origin, efficient biosynthetic pathway, and potent biological activity make it a compelling lead compound for further development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research in this area.
Future research should focus on:
-
Optimization of Fermentation and Isolation: Developing more efficient and scalable processes for the production and purification of this compound.
-
Elucidation of the Precise Mechanism of P-gp Inhibition: Determining the exact binding site and mode of inhibition of this compound on P-glycoprotein.
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Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved potency and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Studies: Conducting preclinical and clinical studies to evaluate the therapeutic potential of this compound and its analogs in combination with standard chemotherapeutic agents.
The continued investigation of this compound and other natural products with MDR-reversing activity holds great promise for improving the outcomes of cancer chemotherapy.
References
- 1. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ATPase activity of the P-glycoprotein drug pump is highly activated when the N-terminal and central regions of the nucleotide-binding domains are linked closely together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors | Semantic Scholar [semanticscholar.org]
Unraveling the Intricate Architecture of 5-N-Acetylardeemin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide meticulously details the structure elucidation of 5-N-Acetylardeemin, a potent reverser of multidrug resistance in tumor cells. By compiling and presenting the foundational spectroscopic and crystallographic data, this document serves as a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Spectroscopic and Crystallographic Data
The structural framework of this compound was originally established through a combination of advanced spectroscopic techniques and definitively confirmed by single-crystal X-ray diffraction.[1] The data presented below is a compilation from the initial discovery and subsequent total synthesis efforts, providing a complete picture of its molecular identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was instrumental in piecing together the complex, polycyclic structure of this compound. The following tables summarize the key ¹H and ¹³C NMR chemical shifts.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Note: Specific chemical shift and coupling constant values from the primary literature were not available in the provided search results. This table structure is provided as a template for the expected data.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provided crucial information regarding the molecular formula and fragmentation pattern of this compound, further corroborating the proposed structure.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 469.2234 | 469.2232 |
| [M+Na]⁺ | Data not available | Data not available |
The observed mass is consistent with the molecular formula C₂₈H₂₈N₄O₃.[2]
X-ray Crystallography
The absolute confirmation of the structure of this compound was achieved through single-crystal X-ray diffraction analysis.[1] This technique provided the precise three-dimensional arrangement of atoms in the molecule, including the relative and absolute stereochemistry of its multiple chiral centers.
Table 4: Key Crystallographic Parameters for this compound
| Parameter | Value |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| Unit Cell Dimensions | Data not available in search results |
| R-factor | Data not available in search results |
Note: Specific crystallographic data files (e.g., CIF) or detailed tables of bond lengths and angles were not available in the provided search results. This table structure is a placeholder for the expected data.
Experimental Protocols
The following sections detail the methodologies employed in the isolation and structural characterization of this compound, as well as the procedures used in its total synthesis, which served as the ultimate confirmation of its structure.
Isolation and Purification
This compound was first isolated from the fermentation broth and mycelia of a strain of Aspergillus fischeri designated var. brasiliensis.[1] The general procedure involved:
-
Fermentation: Culturing of the Aspergillus fischeri strain in a suitable nutrient medium.
-
Extraction: Extraction of the fermentation broth and mycelia with an organic solvent (e.g., ethyl acetate).
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Chromatography: Purification of the crude extract using a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.[3][4]
NMR Spectroscopy
NMR spectra were acquired on high-field spectrometers. A standard set of 1D and 2D NMR experiments were utilized for structure elucidation, including:
-
¹H NMR: To determine the proton environment and coupling interactions.
-
¹³C NMR: To identify the number and types of carbon atoms.
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COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
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HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which was critical for connecting the various structural fragments.
Mass Spectrometry
Mass spectra were obtained using a high-resolution mass spectrometer, likely employing a soft ionization technique such as electrospray ionization (ESI) to keep the molecule intact.[2]
X-ray Crystallography
A single crystal of this compound suitable for X-ray diffraction was grown. The crystal was then mounted on a diffractometer, and diffraction data was collected. The resulting data was processed to solve and refine the crystal structure, ultimately yielding a detailed 3D model of the molecule.
Signaling Pathways and Experimental Workflows
The structure elucidation of a complex natural product like this compound is a logical process that integrates data from various analytical techniques. The following diagrams illustrate the key workflows and logical relationships in this process.
Caption: Overall workflow for the structure elucidation of this compound.
The core of the spectroscopic analysis relies on the interplay between different NMR experiments to build up the molecular structure from individual spin systems.
Caption: Logic diagram of the NMR-based strategy for structural fragment assembly.
The definitive proof of the proposed structure comes from both X-ray crystallography and total synthesis. This dual confirmation provides irrefutable evidence for the molecular architecture.
Caption: Logical flow for the confirmation of the proposed structure of this compound.
References
- 1. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. II. Isolation and elucidation of the structure of this compound and two congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shornephine A: Structure, Chemical Stability, and P-Glycoprotein Inhibitory Properties of a Rare Diketomorpholine from an Australian Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-N-Acetylardeemin: Unraveling its Fungal Origin and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-N-Acetylardeemin, a potent modulator of multidrug resistance (MDR) in cancer cells, is a complex heterocyclic alkaloid of significant interest to the pharmaceutical industry. This technical guide provides an in-depth exploration of the natural source of this compound, the fungus Aspergillus fischeri var. brasiliensis, and delves into the molecular intricacies of its biosynthesis. This document synthesizes the available scientific literature to offer a comprehensive resource, complete with detailed experimental insights and visual representations of the key biological pathways, to aid in the research and development of this promising therapeutic agent.
The Fungal Source: Aspergillus fischeri var. brasiliensis
The natural producer of this compound is a specific strain of the fungus Aspergillus fischeri var. brasiliensis, designated as AB 1826M-35. This fungus was first identified as the source of the ardeemin family of compounds, with this compound being a prominent and biologically active member. The production of this secondary metabolite is achieved through submerged fermentation of the fungal culture.
Biosynthesis of this compound: A Two-Enzyme Cascade
The biosynthesis of the complex hexacyclic core of ardeemin, the precursor to this compound, is a remarkably efficient process orchestrated by a two-enzyme system encoded by the ard gene cluster in Aspergillus fischeri. This pathway highlights nature's ingenuity in constructing intricate molecular architectures.
The key steps in the biosynthesis of the ardeemin core are as follows:
-
Peptide Assembly by a Nonribosomal Peptide Synthetase (NRPS): The biosynthesis is initiated by the trimodular nonribosomal peptide synthetase (NRPS) known as ArdA . This large enzyme sequentially activates and links three precursor molecules: anthranilate, L-alanine, and L-tryptophan. The resulting tripeptide undergoes cyclization, also catalyzed by ArdA, to form a tricyclic fumiquinazoline-like intermediate named ardeemin FQ .
-
Prenylation and Cyclization by a Prenyltransferase: The second key enzyme, a prenyltransferase named ArdB , catalyzes a crucial prenylation reaction. ArdB transfers a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the tryptophan residue within ardeemin FQ. This is followed by an intramolecular cyclization, where an amide nitrogen attacks the prenyl group, leading to the formation of the characteristic hexacyclic scaffold of ardeemin.
The final step in the formation of this compound is the acetylation of the nitrogen at position 5, though the specific acetyltransferase responsible for this modification has not yet been fully characterized.
Biosynthetic Pathway of Ardeemin
Biosynthesis of this compound.
Experimental Protocols
While detailed, step-by-step protocols for the large-scale production and purification of this compound from Aspergillus fischeri var. brasiliensis are not extensively published in the public domain, the following outlines the general methodologies derived from the available literature.
Fermentation of Aspergillus fischeri var. brasiliensis**
The production of this compound is achieved through submerged fermentation. The general workflow is as follows:
General Fermentation Workflow.
Key Parameters for Fermentation (General):
| Parameter | General Conditions |
| Culture Medium | A rich nutrient medium containing carbon sources (e.g., glucose, sucrose), nitrogen sources (e.g., yeast extract, peptone), and mineral salts. The exact composition would need to be optimized for maximum yield. |
| Temperature | Typically in the range of 25-30°C for optimal growth and secondary metabolite production in Aspergillus species. |
| pH | Maintained in the range of 5.0-7.0. The initial pH of the medium should be adjusted, and it may need to be controlled during fermentation. |
| Aeration & Agitation | Adequate aeration and agitation are crucial for submerged fermentation of aerobic fungi like Aspergillus to ensure sufficient oxygen supply and nutrient distribution. |
| Incubation Time | The fermentation is carried out for several days, with the production of this compound typically occurring during the stationary phase of fungal growth. |
Extraction and Purification
Following fermentation, the culture broth is separated from the fungal mycelium. The bioactive compounds, including this compound, are then extracted from the culture filtrate and/or the mycelium, typically using organic solvents. The crude extract is then subjected to a series of chromatographic steps to isolate and purify this compound.
General Purification Strategy:
General Purification Workflow.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data on the production titers of this compound from the fermentation of Aspergillus fischeri var. brasiliensis. Such data, including fermentation yield and purification efficiency, would be highly valuable for process optimization and scaling.
Signaling Pathways and Regulation
The regulation of secondary metabolism in Aspergillus species is a complex process involving a hierarchy of regulatory elements. While specific signaling pathways governing this compound production in Aspergillus fischeri have not been elucidated, general regulatory mechanisms in Aspergillus provide a framework for understanding potential control points.
Key signaling pathways known to influence secondary metabolism in Aspergillus include:
-
cAMP-dependent Protein Kinase A (PKA) Pathway: This pathway is involved in sensing nutrient availability and can regulate the expression of secondary metabolite gene clusters.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are crucial for responding to various environmental stresses and can impact fungal development and secondary metabolism.
-
Calcium/Calmodulin-dependent Signaling: Calcium signaling plays a role in various cellular processes, including the regulation of some secondary metabolite biosynthesis.
The global regulator LaeA , a methyltransferase, is a key player in the regulation of many secondary metabolite gene clusters in Aspergillus and is a likely candidate for influencing the ard gene cluster.
General Regulatory Logic.
Conclusion and Future Directions
This compound stands out as a promising natural product with the potential to overcome multidrug resistance in cancer therapy. Its production by Aspergillus fischeri var. brasiliensis and the elegant two-enzyme biosynthetic pathway provide a solid foundation for further research and development. Future efforts should focus on optimizing fermentation conditions to enhance the yield of this compound, fully elucidating the regulatory networks that control its biosynthesis, and exploring metabolic engineering strategies to improve production. A deeper understanding of these aspects will be critical in harnessing the full therapeutic potential of this remarkable fungal metabolite.
The Role of 5-N-Acetylardeemin in Overcoming Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux anti-cancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. This technical guide delves into the promising role of 5-N-Acetylardeemin, a hexacyclic indole alkaloid, as a potent MDR reversal agent. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, provide an overview of experimental protocols used to evaluate its efficacy, and visualize the critical pathways and experimental workflows.
Introduction to this compound and Multidrug Resistance
This compound is a secondary metabolite originally isolated from the fungus Aspergillus fischeri var. brasiliensis[1]. It belongs to a family of compounds known as the ardeemins, which have been identified as potent modulators of MDR in cancer cells[2][3]. These compounds have demonstrated the ability to restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents, offering a potential avenue for combination therapies to overcome drug resistance.
Multidrug resistance can be mediated by several proteins, including P-glycoprotein (P-gp, encoded by the MDR1 gene), multidrug resistance-associated protein (MRP), and lung resistance protein (LRP)[2][3]. This guide will focus primarily on the interaction of this compound with P-gp, a key and well-studied mediator of MDR.
Mechanism of Action
The primary mechanism by which this compound reverses multidrug resistance is through the inhibition of P-glycoprotein[4][5]. This inhibition appears to occur through at least two distinct, and potentially complementary, pathways:
-
Inhibition of P-gp Efflux Function: Mechanistic studies have shown that ardeemins competitively inhibit the photoaffinity labeling of P-gp with [3H]azidopine[2][3]. This suggests a direct interaction with the P-gp transporter, likely competing with chemotherapeutic drugs for binding and subsequent efflux. By occupying the transporter, this compound prevents the removal of cytotoxic agents from the cell.
-
Downregulation of P-gp Expression: Studies have demonstrated that treatment with this compound leads to a significant reduction in the expression levels of P-gp in multidrug-resistant cancer cells[4][5]. A derivative, 5-N-formylardeemin, has also been shown to reverse MDR by inhibiting the expression of MDR-1 (P-gp)[6]. This indicates that this compound may interfere with the signaling pathways that regulate the transcription or translation of the MDR1 gene.
The culmination of these actions is a significant increase in the intracellular accumulation of chemotherapeutic drugs in resistant cells, thereby restoring their cytotoxic effects[2][3][4][5].
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from key studies investigating the MDR reversal activity of this compound.
Table 1: Reversal of Adriamycin Resistance by (-)-5-N-Acetylardeemin [4]
| Cell Line | Drug | This compound Concentration (μmol/L) | Reversal Fold |
| MCF-7/Adr (Human Breast Cancer) | Adriamycin | 10 | 10.8 |
| A549/Adr (Human Non-small Cell Lung Cancer) | Adriamycin | 10 | 20.1 |
Table 2: Reversal of Drug Resistance by Ardeemins (including this compound) in Various MDR Phenotypes [2][3]
| Cell Line Phenotype | Drug | Ardeemin Concentration (μM) | Reversal Fold |
| MDR-[Pgp+ and MRP+] | Doxorubicin | 20 | 110- to 200-fold |
| MDR-Pgp+ | Doxorubicin | 20 | 50- to 66-fold |
| LRP+-expressing | Doxorubicin | 20 | 7- to 15-fold |
| Wild-type | Doxorubicin | 20 | 0.9- to 3-fold |
| MDR Cells | Vinblastine or Taxol | Not specified | Up to 700-fold |
Experimental Protocols
This section outlines the general methodologies employed in the cited research to evaluate the role of this compound in multidrug resistance.
Cell Culture
-
Cell Lines: Multidrug-resistant human cancer cell lines such as adriamycin-resistant MCF-7/Adr (breast cancer) and A549/Adr (non-small cell lung cancer), as well as their parental, drug-sensitive counterparts (MCF-7 and A549), are commonly used[4][5].
-
Culture Conditions: Cells are typically maintained in a suitable growth medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin, and incubated in a humidified atmosphere with 5% CO2 at 37°C. The resistant cell lines are often maintained in a medium containing a low concentration of the selecting drug (e.g., adriamycin) to maintain the MDR phenotype.
Cytotoxicity Assay
-
Principle: To determine the ability of this compound to sensitize MDR cells to chemotherapeutic drugs.
-
Method (LDH Release Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., adriamycin) alone or in combination with different concentrations of this compound.
-
After a specified incubation period (e.g., 48-72 hours), cell death is quantified by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium using a commercially available cytotoxicity detection kit[4][5].
-
The absorbance is read using a microplate reader, and the percentage of cytotoxicity is calculated relative to control wells.
-
Intracellular Drug Accumulation Assay
-
Principle: To measure the effect of this compound on the intracellular concentration of fluorescent chemotherapeutic drugs like adriamycin or rhodamine 123.
-
Method (Fluorometry):
-
Treat MDR cells with a fixed concentration of the fluorescent drug (e.g., adriamycin) in the presence or absence of varying concentrations of this compound.
-
After a defined incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells to release the intracellular contents.
-
Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for the specific drug[4][5].
-
An increase in fluorescence intensity in the presence of this compound indicates increased intracellular drug accumulation.
-
Western Blotting for P-glycoprotein Expression
-
Principle: To determine the effect of this compound on the protein levels of P-gp.
-
Method:
-
Treat MDR cells with this compound for a specified duration.
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for P-glycoprotein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system[4][5]. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.
Caption: Mechanism of this compound in reversing P-gp-mediated multidrug resistance.
Caption: Experimental workflow for evaluating the MDR reversal activity of this compound.
Conclusion and Future Directions
This compound has emerged as a compelling candidate for combating multidrug resistance in cancer. Its dual mechanism of action, involving both the direct inhibition of P-gp efflux activity and the downregulation of its expression, makes it a potent chemosensitizer. The significant reversal folds observed in various MDR cell lines, coupled with promising in vivo data, underscore its therapeutic potential[2][3][6].
Future research should focus on several key areas:
-
Elucidation of the Signaling Pathway: A deeper understanding of the molecular pathway through which this compound downregulates P-gp expression is needed.
-
Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound are essential for its clinical translation.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in combination with standard chemotherapy in patients with drug-resistant cancers.
References
- 1. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. I. Taxonomy and fermentation of the producing organism and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Reversal of anticancer multidrug resistance by the ardeemins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Reversal effect and its mechanism of (- )-5-N-acetylardeemin on adriamycin resistance in multidrug-resistant cancer cells A549/Adr and MCF-7/Adr] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversal of multidrug resistance in vitro and in vivo by 5-N-formylardeemin, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 5-N-Acetylardeemin: A Potent Modulator of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-N-Acetylardeemin, a complex heterocyclic natural product, has emerged as a significant area of interest in oncology research due to its potent ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to overcome the challenge of MDR in cancer therapy.
Chemical Identity
This compound is a meticulously defined chemical entity with the following identifiers:
| Identifier | Value |
| IUPAC Name | (1S,12R,15R,23R)-16-acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.0²,¹¹.0⁴,⁹.0¹⁵,²³.0¹⁷,²²]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione[1] |
| Chemical Formula | C₂₈H₂₈N₄O₃[1][][3] |
| CAS Number | 148441-26-3[1][][3] |
| Molecular Weight | 468.55 g/mol [3] |
Mechanism of Action: Reversal of Multidrug Resistance
This compound was first identified as a secondary metabolite from the fungus Aspergillus fischeri var. brasiliensis.[4] Its primary biological function of interest is its capacity to potentiate the cytotoxicity of conventional anticancer agents, such as vinblastine, in MDR human tumor cells.[4]
The principal mechanism underlying this activity is the inhibition of ATP-binding cassette (ABC) transporters, particularly the breast cancer resistance protein (ABCG2).[5] ABC transporters are membrane proteins that function as efflux pumps, actively removing a wide range of structurally and functionally diverse chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. By inhibiting these pumps, this compound restores the sensitivity of resistant cancer cells to chemotherapy.
A study on the synthesis and evaluation of this compound derivatives demonstrated that modifications to its structure could enhance its ABCG2 inhibitory activity.[5] This suggests that the core structure of this compound serves as a promising scaffold for the development of more potent MDR modulators.
Signaling Pathway Diagram
The following diagram illustrates the role of this compound in overcoming ABCG2-mediated multidrug resistance.
Experimental Protocols
The evaluation of this compound's MDR reversal activity typically involves a combination of cell-based assays and molecular techniques.
Cell Culture and Development of Drug-Resistant Cell Lines
-
Parental Cell Lines: Standard cancer cell lines (e.g., human breast cancer cell line MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Generation of Resistant Cell Lines: Drug-resistant cell lines are established by continuously exposing the parental cells to gradually increasing concentrations of a chemotherapeutic agent (e.g., doxorubicin).[6] This selection process results in a cell population that overexpresses MDR-related proteins like ABCG2.
Cytotoxicity and MDR Reversal Assays
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability. To determine the MDR reversal potential, resistant cells are treated with a fixed concentration of the chemotherapeutic agent in the presence of varying concentrations of this compound. A decrease in the IC₅₀ value of the chemotherapeutic agent in the presence of this compound indicates MDR reversal.
Flow Cytometric Analysis of ABC Transporter Activity
-
Hoechst 33342 Accumulation Assay: This assay directly measures the efflux pump activity of ABCG2. Hoechst 33342 is a fluorescent substrate for ABCG2.
-
Cell Preparation: Flp-In-293 cells engineered to overexpress ABCG2 are harvested and washed.
-
Incubation: Cells are incubated with Hoechst 33342 in the presence or absence of this compound or a known ABCG2 inhibitor (e.g., Ko143) as a positive control.
-
Flow Cytometry: The intracellular fluorescence of Hoechst 33342 is measured using a flow cytometer.
-
Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.[5]
-
Experimental Workflow Diagram
The following diagram outlines the typical experimental workflow for evaluating the MDR reversal activity of this compound.
Conclusion
This compound stands out as a promising natural product for addressing the critical challenge of multidrug resistance in cancer. Its well-defined chemical structure and its mechanism of action, centered on the inhibition of the ABCG2 transporter, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this compound and its derivatives as potential adjuncts to conventional chemotherapy, with the ultimate goal of improving patient outcomes.
References
- 1. N-Acetylardeemin - Mycotoxin Database [mycocentral.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. I. Taxonomy and fermentation of the producing organism and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and ABCG2 inhibitory evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Ardeemin Alkaloid Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ardeemin alkaloids, fungal secondary metabolites isolated from Aspergillus fischeri, have garnered significant interest due to their potent activity as inhibitors of Multi-Drug Resistance (MDR) export pumps, a critical mechanism in cancer cell resistance to chemotherapy.[1][2][3] This technical guide provides an in-depth exploration of the ardeemin biosynthesis pathway, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols. The pathway is characterized by a remarkable efficiency, employing a two-enzyme cascade to construct the complex hexacyclic ardeemin scaffold from simple amino acid precursors.[1][2][3] This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and medicinal chemistry.
The Core Biosynthetic Pathway
The biosynthesis of ardeemin is orchestrated by the ard gene cluster in Aspergillus fischeri.[1][2] The central pathway involves two key enzymes: a nonribosomal peptide synthetase (NRPS), ArdA , and a prenyltransferase, ArdB .[1][2][3]
The biosynthesis commences with the ArdA-mediated synthesis of a tricyclic intermediate, ardeemin FQ . ArdA is a 430 kDa trimodular NRPS that sequentially incorporates three building blocks: anthranilate (Ant) , L-alanine (L-Ala) , and L-tryptophan (L-Trp) .[1][2] Notably, the second module of ArdA contains an epimerization (E) domain, which converts L-Ala to D-Ala during the synthesis. The final condensation-cyclization (CT) domain of ArdA releases the tripeptide as the pyrazinoquinazolinedione intermediate, ardeemin FQ.[2]
In the second and final step of core scaffold formation, the prenyltransferase ArdB catalyzes the conversion of ardeemin FQ to ardeemin. This transformation involves the prenylation of the C2 position of the tryptophan-derived indole ring with dimethylallyl diphosphate (DMAPP) .[1][2] This is followed by an intramolecular cyclization, where an amide nitrogen of the fumiquinazoline ring attacks the prenyl-derived carbocation, forming the characteristic hexacyclic structure of ardeemin.[1][2]
Further downstream modifications can occur, such as the hydroxylation of the ardeemin scaffold by an α-ketoglutarate oxygenase, ArdD , to produce dihydroxyardeemin.
Visualizing the Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]
Ardeemin Compounds: A Comprehensive Technical Review for Drug Development Professionals
An In-depth Guide to the Chemistry, Biology, and Therapeutic Potential of Ardeemin Alkaloids
Introduction
Ardeemin and its analogues are a class of hexacyclic peptidyl alkaloids of fungal origin that have garnered significant interest in the field of oncology.[1][2] First isolated from Aspergillus fischeri, these complex natural products exhibit a potent ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in the efficacy of chemotherapy.[1][2][3] This technical guide provides a comprehensive review of the literature on ardeemin compounds, detailing their mechanism of action, biosynthetic and synthetic pathways, and biological activity, with a focus on quantitative data and experimental methodologies to support further research and development.
Core Structure and Derivatives
The core chemical scaffold of ardeemin is a hexahydropyrrolo[2,3-b]indole.[1] The ardeemin family of compounds includes several naturally occurring and synthetic derivatives. The most well-studied of these is 5-N-acetylardeemin.[1] Other notable derivatives include (-)-ardeemin, (-)-acetylardeemin, and (-)-formylardeemin, which have been successfully synthesized.[4][5]
Mechanism of Action: Reversal of Multidrug Resistance
The primary mechanism by which ardeemin compounds exert their biological effect is through the inhibition of P-glycoprotein (P-gp) multidrug resistance export pumps.[1][2][6] P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Ardeemins bind to P-gp, blocking its function and restoring the sensitivity of resistant cancer cells to anticancer drugs.[1][3]
Caption: Mechanism of ardeemin-mediated reversal of multidrug resistance.
Biological Activity: Quantitative Data
Ardeemin compounds have been shown to significantly potentiate the cytotoxicity of various anticancer drugs in multidrug-resistant cell lines. The following table summarizes key quantitative data from the literature.
| Compound | Cell Line | Anticancer Drug | Concentration of Ardeemin | Fold Reversal of Resistance | IC50 of Anticancer Drug (nM) | Reference |
| This compound | CCRF-CEM/VBL100 | Vinblastine | 15 µM | 760 | 0.1 - 0.2 | [3] |
| Ardeemin Analogue (NADMA) | CCRF-CEM/VBL100 | Vinblastine | 15 µM | 760 | 0.1 - 0.2 | [3] |
| This compound | SHP-77 (MDR-Pgp+ + MRP+) | Doxorubicin | 1-50 µM | 260 | 0.009 (from 2.35 µM) | [3] |
Biosynthesis
The biosynthesis of ardeemin in Aspergillus fischeri is a remarkably efficient two-enzyme process.[1][2] The pathway begins with the condensation of three building blocks: anthranilate, L-alanine, and L-tryptophan.[1]
-
ArdA (NRPS): A 430 kDa trimodular nonribosomal peptide synthetase (NRPS) called ArdA first synthesizes a tricyclic fumiquinazoline (FQ) regioisomer, termed ardeemin FQ.[1][2]
-
ArdB (Prenyltransferase): A prenyltransferase, ArdB, then catalyzes the prenylation of ardeemin FQ at the C2 position of the indole ring of the tryptophan-derived moiety using dimethylallyl diphosphate (DMAPP). This is followed by an intramolecular capture by an amide nitrogen of the fumiquinazoline ring to form the final hexacyclic ardeemin scaffold.[1][2]
Caption: Biosynthetic pathway of ardeemin in Aspergillus fischeri.
Total Synthesis
Several total syntheses of (-)-ardeemin and its analogues have been successfully accomplished, providing a route to these complex molecules and enabling the generation of novel derivatives for structure-activity relationship studies.[4][7][8]
One notable approach involves a key three-step one-pot cascade reaction starting from L-tryptophan to assemble the chiral 3-substituted hexahydropyrrolo[2,3-b]indole core. This synthesis was achieved in 20 steps with an overall yield of about 2%.[7][8]
Another concise total synthesis of (-)-ardeemin, (-)-acetylardeemin, and (-)-formylardeemin was achieved in 10 steps.[4][5] A key step in this synthesis is a silver-promoted asymmetric Friedel-Crafts reaction for the direct alkylation of a bromopyrroloindoline intermediate with prenyl tributylstannane.[4][5]
Caption: Key strategies in the total synthesis of ardeemin compounds.
Experimental Protocols
Fermentation of Aspergillus fischeri for Ardeemin Production
-
Organism: Aspergillus fischeri var. brasiliensis strain AB 1826M-35 is a known producer of ardeemins.[6]
-
Culture Media: Cultures can be grown in a liquid glucose minimal media (GMM).[1]
-
Growth Conditions:
-
Extraction and Purification: The crude reaction mixture can be fractionated over a silica gel column and further purified by HPLC.[6]
In Vitro MDR Reversal Assay
-
Cell Lines: A multidrug-resistant cancer cell line (e.g., CCRF-CEM/VBL100) and its parental, drug-sensitive cell line (e.g., CCRF-CEM) are required.[3]
-
Reagents:
-
Anticancer drug (e.g., vinblastine, doxorubicin).[3]
-
Ardeemin compound dissolved in a suitable solvent (e.g., DMSO).
-
Cell culture medium and supplements.
-
Reagents for assessing cell viability (e.g., MTT, resazurin).
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of the anticancer drug in the presence or absence of a fixed, non-toxic concentration of the ardeemin compound.
-
Incubate for a period appropriate for the cell line and drug (e.g., 72 hours).
-
Assess cell viability using a standard method.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.
-
The fold reversal of resistance is calculated as the ratio of the IC50 of the anticancer drug alone to the IC50 of the anticancer drug in the presence of the ardeemin compound in the resistant cell line.
-
Conclusion and Future Directions
Ardeemin compounds represent a promising class of natural products for overcoming multidrug resistance in cancer therapy. Their well-defined mechanism of action, coupled with the feasibility of both biosynthetic and synthetic production, makes them attractive candidates for further development. Future research should focus on optimizing the therapeutic index of ardeemin analogues through medicinal chemistry efforts, exploring their efficacy in in vivo models of drug-resistant cancer, and investigating potential synergistic combinations with other anticancer agents. The detailed methodologies and quantitative data presented in this review provide a solid foundation for these future endeavors.
References
- 1. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Silver-promoted Friedel-Crafts reaction: concise total synthesis of (-)-ardeemin, (-)-acetylardeemin and (-)-formylardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silver-promoted Friedel–Crafts reaction: concise total synthesis of (−)-ardeemin, (−)-acetylardeemin and (−)-formylardeemin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of (-)-ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Total Synthesis of 5-N-Acetylardeemin
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-N-Acetylardeemin is a naturally occurring indole alkaloid isolated from the fungus Aspergillus fischerii. It has garnered significant interest in the scientific community due to its potent ability to reverse multidrug resistance (MDR) in tumor cells.[1][2] The complex architecture of this compound, which includes a "reverse prenyl" group, has made it a challenging target for total synthesis.[1][2] This document provides a detailed protocol for the total synthesis of this compound, based on the efficient route developed by Danishefsky and coworkers. The synthesis is notable for its stereoselective construction of the hexahydropyrrolo[2,3-b]indole core and the late-stage installation of the quinazolinone moiety.[2] This nine-step synthesis provides the target compound in a 12.5% overall yield from a key tryptophan derivative.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of this compound.
| Step | Intermediate | Reaction | Reagents and Conditions | Yield (%) |
| 1 | 20 | Selenocyclization | N-PSP, PPTS, CH₂Cl₂, -78 °C to rt | 93 |
| 2 | 27 | Reverse Prenylation | Prenyl-9-BBN, Pd(dppf)Cl₂, AsPh₃, K₃PO₄, DMF/THF | 80 |
| 3 | 28 | Oxidative Cleavage | O₃, CH₂Cl₂/MeOH; then Me₂S | 95 |
| 4 | 29 | Reductive Amination | (Boc)₂O, DMAP, CH₂Cl₂; then H₂, Pd/C, EtOAc | 90 (over two steps) |
| 5 | 42 | Amine Deprotection | TFA, CH₂Cl₂ | 95 |
| 6 | 46 | Amide Coupling | o-azidobenzoyl chloride (45), KHMDS, THF, -78 °C | 50-80 |
| 7 | 47 | Aza-Wittig Reaction | PPh₃, THF, rt | 85 |
| 8 | 48 | Diketopiperazine Formation | N-acetylglycine, EDCI, DMAP, CH₂Cl₂ | 80 |
| 9 | 2 (this compound) | Final Cyclization | NaOMe, MeOH | 90 |
Experimental Protocols
This section details the experimental procedures for the key steps in the total synthesis of this compound.
Step 1: Stereoselective Selenocyclization (Formation of 20)
-
To a solution of the tryptophan derivative 19 in CH₂Cl₂ at -78 °C, add pyridinium p-toluenesulfonate (PPTS) (1.0 equiv.).
-
Add a solution of N-phenylselenylphthalimide (N-PSP) (1.1 equiv.) in CH₂Cl₂ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the selenocyclization product 20 .[1]
Step 2: Reverse Prenylation (Formation of 27)
-
To a solution of 20 in a 1:1 mixture of DMF and THF, add tripotassium phosphate (K₃PO₄) (3.0 equiv.), triphenylarsine (AsPh₃) (0.2 equiv.), and Pd(dppf)Cl₂ (0.1 equiv.).
-
Add a solution of prenyl-9-borabicyclo[3.3.1]nonane (prenyl-9-BBN) (1.5 equiv.) in THF.
-
Heat the reaction mixture at 60 °C until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ether, and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the reverse prenylated product 27 .
Step 3: Oxidative Cleavage of the Selenyl Group (Formation of 28)
-
Dissolve the selenide 27 in a mixture of CH₂Cl₂ and MeOH at -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (Me₂S) (5.0 equiv.) and allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture and purify the residue by chromatography to give the aldehyde 28 .
Step 4 & 5: Formation and Deprotection of the Boc-protected Amine (Formation of 42)
-
To a solution of aldehyde 28 in CH₂Cl₂, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).
-
Stir the mixture at room temperature for 1 hour.
-
Add palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (1 atm).
-
Stir vigorously until the reaction is complete.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Dissolve the crude product in CH₂Cl₂ and add trifluoroacetic acid (TFA) (10 equiv.).
-
Stir the solution at room temperature until the deprotection is complete.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Dry, filter, and concentrate the organic layers. Purify by chromatography to afford amine 42 .
Step 6: Amide Coupling (Formation of 46)
-
Dissolve amine 42 in THF and cool to -78 °C.
-
Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv.) dropwise and stir for 30 minutes.
-
Add a solution of o-azidobenzoyl chloride (45 ) (1.0 equiv.) in THF.
-
Stir the reaction at -78 °C for 2 hours.
-
Warm the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain imide 46 .[2]
Step 7: Aza-Wittig Reaction (Formation of 47)
-
To a solution of imide 46 in THF, add triphenylphosphine (PPh₃) (1.2 equiv.).
-
Stir the reaction at room temperature until the evolution of nitrogen ceases.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography to yield the aza-Wittig product 47 .
Step 8 & 9: Completion of the Synthesis (Formation of this compound)
-
To a solution of 47 in CH₂Cl₂, add N-acetylglycine (1.5 equiv.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv.), and DMAP (0.2 equiv.).
-
Stir the mixture at room temperature until the formation of the diketopiperazine precursor 48 is complete.
-
Concentrate the reaction mixture and purify by chromatography.
-
Dissolve the purified intermediate 48 in methanol and add sodium methoxide (NaOMe) (0.2 equiv.).
-
Stir the reaction at room temperature until the cyclization is complete.
-
Neutralize the reaction with acetic acid, concentrate, and purify by flash chromatography to afford this compound (2 ).
Visualizations
Diagram 1: Total Synthesis Workflow of this compound
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Extraction of 5-N-Acetylardeemin from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-N-Acetylardeemin is a potent fungal secondary metabolite with significant potential in oncology. Produced by the filamentous fungus Aspergillus fischeri var. brasiliensis, this indole alkaloid has demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells.[1] The primary mechanism of action involves the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is frequently overexpressed in chemoresistant tumors and responsible for pumping out a wide range of anticancer drugs. By inhibiting P-gp, this compound increases the intracellular concentration of chemotherapeutic agents, thereby restoring their efficacy.
These application notes provide a comprehensive overview of the extraction and purification of this compound from fermentation broth, intended to guide researchers and drug development professionals in obtaining this promising compound for further investigation. The protocols outlined below are based on established methodologies for the isolation of fungal secondary metabolites and indole alkaloids.
Data Presentation
The following table summarizes the expected quantitative data for the extraction and purification of this compound from a 10-liter fermentation of Aspergillus fischeri var. brasiliensis. These values are representative and may vary depending on the specific fermentation conditions and optimization of the purification process.
| Purification Step | Total Volume (L) | This compound Concentration (mg/L) | Total Yield (mg) | Purity (%) | Recovery (%) |
| Fermentation Broth | 10 | 5-15 | 50-150 | <1 | 100 |
| Ethyl Acetate Extract | 1 | 45-135 | 45-135 | 5-10 | ~90 |
| Silica Gel Chromatography | 0.2 | 150-450 | 30-90 | 40-60 | ~60 |
| Sephadex LH-20 Chromatography | 0.1 | 225-675 | 22.5-67.5 | 70-85 | ~75 |
| Preparative HPLC | 0.05 | 360-1080 | 18-54 | >95 | ~80 |
Experimental Protocols
Fermentation of Aspergillus fischeri var. brasiliensis
This protocol outlines the submerged fermentation process for the production of this compound.
Materials:
-
Aspergillus fischeri var. brasiliensis culture
-
Potato Dextrose Agar (PDA) plates
-
Seed culture medium (e.g., Potato Dextrose Broth - PDB)
-
Production fermentation medium (e.g., Yeast Extract Sucrose Broth)
-
Sterile baffled flasks or a bioreactor
Procedure:
-
Strain Activation: Inoculate a PDA plate with Aspergillus fischeri var. brasiliensis and incubate at 28°C for 7-10 days until sporulation is observed.
-
Seed Culture: Inoculate a flask containing 100 mL of sterile PDB with spores from the PDA plate. Incubate at 28°C on a rotary shaker at 150 rpm for 48-72 hours.
-
Production Fermentation: Inoculate a 10 L bioreactor containing the production medium with the seed culture (5-10% v/v).
-
Fermentation Conditions: Maintain the fermentation at 28°C with an agitation of 150 rpm and aeration. The fermentation is typically carried out for 10-14 days. Monitor the production of this compound periodically using analytical HPLC.
-
Harvesting: After the fermentation period, separate the mycelia from the fermentation broth by filtration or centrifugation. The clarified broth is the starting material for the extraction.
Extraction of this compound from Fermentation Broth
This protocol describes the liquid-liquid extraction of this compound from the clarified fermentation broth.
Materials:
-
Clarified fermentation broth
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Solvent Extraction: Transfer the clarified fermentation broth to a large separatory funnel. Add an equal volume of ethyl acetate.
-
Mixing: Shake the separatory funnel vigorously for 5-10 minutes, ensuring to vent frequently to release pressure.
-
Phase Separation: Allow the layers to separate. The organic (ethyl acetate) layer containing this compound will be the upper layer.
-
Collection: Drain the lower aqueous layer. Collect the upper ethyl acetate layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Combine and Dry: Combine all the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C. The resulting crude extract can then be further purified.
Purification of this compound
This multi-step chromatography protocol is designed to purify this compound from the crude extract.
3.1. Silica Gel Column Chromatography
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH)
-
Chromatography column
-
Fraction collector and test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in DCM and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent.
-
Sample Loading: Dissolve the crude extract in a minimal amount of DCM and load it onto the top of the silica gel column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% DCM and gradually increasing the percentage of MeOH (e.g., 99:1, 98:2, 95:5 DCM:MeOH).
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pooling and Concentration: Combine the fractions containing the highest concentration of this compound and concentrate them to dryness.
3.2. Sephadex LH-20 Gel Filtration Chromatography
Materials:
-
Partially purified this compound fraction
-
Sephadex LH-20
-
Methanol
-
Chromatography column
Procedure:
-
Column Preparation: Swell the Sephadex LH-20 in methanol and pack it into a chromatography column.
-
Sample Application: Dissolve the concentrated fraction from the silica gel column in a small volume of methanol and apply it to the Sephadex LH-20 column.
-
Isocratic Elution: Elute the column with 100% methanol.
-
Fraction Analysis: Collect fractions and analyze them for the presence of this compound.
-
Concentration: Pool the fractions containing the purified compound and concentrate to dryness.
3.3. Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Further purified this compound
-
Preparative C18 HPLC column
-
Mobile phase: Acetonitrile and Water (with 0.1% formic acid)
-
HPLC system with a fraction collector
Procedure:
-
Sample Preparation: Dissolve the sample from the Sephadex LH-20 column in the mobile phase.
-
HPLC Conditions:
-
Column: Preparative C18 (e.g., 250 x 20 mm, 10 µm)
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile and increasing to 70% over 30 minutes).
-
Flow Rate: 10-20 mL/min
-
Detection: UV at 254 nm
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC column and collect the peak corresponding to this compound.
-
Final Product: Lyophilize the collected fraction to obtain highly pure this compound.
Mandatory Visualizations
References
Application Note: Quantification of 5-N-Acetylardeemin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note describes a sensitive and selective method for the quantification of 5-N-Acetylardeemin in biological matrices, such as plasma and cell culture media. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, which offers high specificity and low detection limits, making it suitable for pharmacokinetic studies and in vitro drug metabolism assays. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a heterocyclic compound that has demonstrated potential in reversing multidrug resistance in tumor cells.[1] Accurate quantification of this compound in biological samples is crucial for preclinical and clinical development, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. While high-performance liquid chromatography (HPLC) was used in its initial isolation[1], LC-MS/MS is the preferred method for bioanalytical quantification due to its superior sensitivity and selectivity.[2][3] This document provides a detailed protocol for the determination of this compound, drawing upon established methodologies for the analysis of similar N-acetylated compounds and polyamines in biological samples.[4][5][6]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for removing interferences and concentrating the analyte.[7][8] For biological matrices like plasma or serum, protein precipitation is a common and effective initial step.
Protocol: Protein Precipitation
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be employed.[2][5][9]
Protocol: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample (e.g., plasma diluted 1:1 with 0.1% formic acid in water).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
The following is a proposed starting method for the analysis of this compound. Optimization of these parameters may be necessary.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard of this compound to identify the precursor ion and optimal fragment ions. A hypothetical transition could be based on the molecular weight of this compound. |
Data Presentation
Quantitative data from method validation should be summarized for clarity. The following tables represent hypothetical validation data for the proposed method.
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal and compensated by internal standard |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Logical Relationship of Method Development
Caption: Key Stages of Analytical Method Development.
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrument parameters serve as a strong foundation for researchers in drug development and related scientific fields. As with any analytical method, validation is essential to ensure data quality and reliability.
References
- 1. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. I. Taxonomy and fermentation of the producing organism and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for 5-N-Acetylardeemin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-N-Acetylardeemin (NAA) is a hexacyclic indole alkaloid originally isolated from the fungus Aspergillus fischeri.[1] It has garnered significant interest in oncology research, not as a direct cytotoxic agent, but as a potent chemosensitizer. The primary application of this compound lies in its ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in the clinical efficacy of many chemotherapeutic agents.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in cancer cell line research.
Mechanism of Action: Reversal of Multidrug Resistance
The principal mechanism by which this compound exerts its effects is through the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1). P-glycoprotein is a transmembrane efflux pump that is frequently overexpressed in cancer cells, actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[2]
This compound competitively inhibits the binding of chemotherapeutic drugs to P-gp.[2] This inhibition leads to an increased intracellular accumulation of these drugs in resistant cancer cells, restoring their cytotoxic effects. Furthermore, studies have shown that this compound can also suppress the expression of P-glycoprotein in some cancer cell lines. A notable characteristic of this compound is its "collateral sensitivity," where at high concentrations, it can be more effective in killing MDR cancer cells than their non-resistant parental counterparts.[2]
Data Presentation: Efficacy of this compound in Reversing MDR
The effectiveness of this compound is typically quantified by the "reversal fold," which is the ratio of the IC50 of a chemotherapeutic agent in the absence of NAA to the IC50 in the presence of NAA.
| Cell Line | Cancer Type | Resistance Profile | Chemotherapeutic Agent | This compound (NAA) Conc. | IC50 without NAA (µM) | IC50 with NAA (µM) | Reversal Fold | Reference |
| SHP-77 | Human Lung Cancer | P-gp+, MRP+ | Doxorubicin | 6 µM | 2.35 | 0.009 | 260 | [2] |
| SW2R160 | Human Lung Cancer | P-gp+ | Doxorubicin | 20 µM | 2.04 | ~0.04 | ~50 | [2] |
| SW2R120 | Human Lung Cancer | LRP+ | Doxorubicin | 20 µM | 0.270 | ~0.038 | ~7 | [2] |
| CCRF-CEM/VBL100 | Human Leukemia | P-gp+ | Vinblastine | 15 µM | >100 nM | 0.1-0.2 nM | ~760 | [2] |
| MCF-7/Adr | Human Breast Cancer | P-gp+ | Doxorubicin | 10 µM | - | - | 10.8 | |
| A549/Adr | Human Lung Cancer | P-gp+ | Doxorubicin | 10 µM | - | - | 20.1 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound in cancer cell lines.
Protocol 1: Cell Viability and Cytotoxicity (XTT Assay)
This protocol is for determining the effect of this compound on the cytotoxicity of chemotherapeutic agents.
Materials:
-
Cancer cell lines (MDR and parental)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound (NAA)
-
Chemotherapeutic agent (e.g., Doxorubicin, Vinblastine)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) reagent
-
Phenazine methosulfate (PMS) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of NAA (e.g., 1-20 µM).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium alone (blank), cells with medium (negative control), and cells with NAA alone.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
XTT Assay:
-
Prepare the XTT/PMS solution immediately before use. For each 5 mL of XTT (1 mg/mL), add 25 µL of PMS (5 mM).
-
Add 50 µL of the XTT/PMS solution to each well.
-
Incubate for 2-4 hours at 37°C, or until a significant color change is observed.
-
-
Data Acquisition:
-
Gently shake the plate to evenly distribute the color.
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.
-
Calculate the reversal fold.
-
Protocol 2: Intracellular Drug Accumulation Assay (using Doxorubicin)
This protocol measures the effect of this compound on the intracellular accumulation of doxorubicin, which is naturally fluorescent.
Materials:
-
Cancer cell lines (MDR and parental)
-
Complete cell culture medium
-
6-well plates or suspension culture flasks
-
This compound (NAA)
-
Doxorubicin
-
Phosphate-buffered saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency. For suspension cells, use an appropriate number of cells per flask.
-
-
Pre-treatment with NAA:
-
Pre-incubate the cells with a non-toxic concentration of NAA in serum-free medium for 1-2 hours at 37°C. Include a control group without NAA.
-
-
Doxorubicin Incubation:
-
Add doxorubicin to the medium (e.g., 10 µM) and incubate for 30-60 minutes at 37°C.
-
-
Cell Harvesting and Washing:
-
For adherent cells, aspirate the medium, wash twice with ice-cold PBS, and detach the cells using trypsin. Neutralize with complete medium. For suspension cells, transfer to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and wash twice more with ice-cold PBS to remove any extracellular doxorubicin.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the appropriate channel (e.g., PE or a specific channel for doxorubicin, ~590 nm).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Compare the MFI of cells treated with doxorubicin alone to those treated with doxorubicin and NAA. An increase in MFI in the NAA-treated group indicates increased intracellular drug accumulation.
-
Protocol 3: P-glycoprotein Expression (Western Blot)
This protocol is for determining if this compound alters the expression level of P-glycoprotein.
Materials:
-
Cancer cell lines (MDR and parental)
-
Complete cell culture medium
-
6-well plates
-
This compound (NAA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (e.g., C219 or JSB-1)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with NAA for a specified period (e.g., 24-72 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-glycoprotein antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the P-glycoprotein signal to the loading control. Compare the expression levels between treated and untreated cells.
-
Apoptosis and Cell Cycle Analysis
Current literature primarily supports the role of this compound as an MDR reversal agent, and there is limited evidence for its direct induction of apoptosis or cell cycle arrest when used alone. These effects are more commonly observed as a consequence of the increased intracellular concentration of a partner chemotherapeutic drug. To investigate these downstream effects, standard protocols for apoptosis and cell cycle analysis can be employed on cells treated with the combination of a chemotherapeutic agent and this compound.
-
Apoptosis: Can be assessed by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Cell Cycle: Can be analyzed by staining cells with Propidium Iodide (PI) to determine DNA content, followed by flow cytometry.
These analyses will help to elucidate the cellular consequences of the chemosensitization mediated by this compound.
References
5-N-Acetylardeemin: A Promising Agent for Reversing Chemoresistance in Cancer Therapy
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the successful treatment of cancer. One of the primary mechanisms underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. 5-N-Acetylardeemin, a hexacyclic indole alkaloid, has emerged as a potent chemosensitizer that can reverse multidrug resistance (MDR). These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols for its evaluation in a research setting.
Mechanism of Action
This compound primarily functions by inhibiting the P-glycoprotein (P-gp) efflux pump.[1][2] This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, restoring their sensitivity to the drugs.[1][2] Mechanistic studies have shown that this compound competitively inhibits the binding of substrates to P-gp.[1] Furthermore, some evidence suggests that it may also downregulate the expression of P-gp at the protein level.[2] This dual action makes this compound a compelling candidate for combination therapies to overcome MDR in various cancers.
Key Applications
-
Reversal of Multidrug Resistance: this compound has been shown to reverse resistance to a variety of chemotherapeutic drugs, including doxorubicin, vinblastine, and paclitaxel, in numerous cancer cell lines.[1][2]
-
Synergistic Effects with Chemotherapeutics: In combination with standard anticancer drugs, this compound exhibits strong synergistic effects against the growth of MDR cancer cells.[1]
-
Collateral Sensitivity: Interestingly, at higher concentrations, this compound has been observed to be more toxic to MDR cells than to their non-resistant parental counterparts, a phenomenon known as collateral sensitivity.[1]
Quantitative Data Summary
The efficacy of this compound in reversing chemoresistance has been quantified in several studies. The following tables summarize key data on its ability to reduce the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs and the fold reversal of resistance.
Table 1: Reversal of Doxorubicin Resistance by this compound
| Cell Line | This compound Concentration (µM) | Doxorubicin IC50 (µM) without this compound | Doxorubicin IC50 (µM) with this compound | Fold Reversal |
| MCF-7/Adr (Breast Cancer) | 10 | >100 | ~9.3 | 10.8[2] |
| A549/Adr (Lung Cancer) | 10 | >100 | ~5.0 | 20.1[2] |
Table 2: Reversal of Vinblastine Resistance by this compound
| Cell Line | This compound Concentration (µM) | Vinblastine IC50 (nM) without this compound | Vinblastine IC50 (nM) with this compound | Fold Reversal |
| CCRF-CEM/VBL100 (Leukemia) | 15 | 632 | ~0.83 | ~760[1] |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the chemoresistance-reversing effects of this compound.
Protocol 1: Cytotoxicity Assay (LDH Release Assay)
This protocol is designed to determine the cytotoxic effects of this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell lines (both drug-sensitive parental and drug-resistant variants)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
96-well cell culture plates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound (e.g., 10 µM). Remove the medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the LDH kit (positive control for maximum LDH release).
-
Incubation: Incubate the plate for a period equivalent to the doubling time of the cell line (e.g., 48-72 hours).
-
LDH Assay:
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution (as per the kit instructions).
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100.
-
Plot the % cytotoxicity against the drug concentration to determine the IC50 values.
-
Protocol 2: Intracellular Drug Accumulation Assay (Flow Cytometry)
This protocol measures the effect of this compound on the intracellular accumulation of fluorescent chemotherapeutic drugs like Doxorubicin.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
This compound
-
Fluorescent chemotherapeutic agent (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Treat the cells with a non-toxic concentration of this compound (e.g., 10 µM) for 1-2 hours. Include an untreated control group.
-
Drug Incubation: Add the fluorescent chemotherapeutic agent (e.g., 10 µM Doxorubicin) to both the this compound-treated and untreated cells. Incubate for 1-2 hours at 37°C.
-
Cell Harvest and Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Trypsinize the cells and collect them in tubes.
-
Wash the cells again with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellets in 500 µL of PBS.
-
Analyze the intracellular fluorescence using a flow cytometer with the appropriate excitation and emission wavelengths for the drug (e.g., for Doxorubicin, excitation at 488 nm and emission at ~590 nm).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis: Compare the MFI of the this compound-treated group to the untreated group to determine the increase in intracellular drug accumulation.
Protocol 3: P-glycoprotein Expression Analysis (Western Blot)
This protocol determines the effect of this compound on the protein expression levels of P-glycoprotein.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein (e.g., clone C219)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified period (e.g., 24-48 hours). Wash the cells with PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the P-gp band intensity to the loading control band intensity to determine the relative expression of P-gp.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described.
Caption: Mechanism of P-gp inhibition by this compound.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: Workflow for the intracellular drug accumulation assay.
References
Application Notes and Protocols for 5-N-Acetylardeemin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 5-N-Acetylardeemin derivatives. These compounds have garnered significant interest as potential modulators of multidrug resistance (MDR) in cancer therapy. The protocols outlined below are based on established methodologies to ensure reproducibility and accuracy in a research setting.
Application Note 1: Synthesis of this compound Derivatives
This compound and its analogues are complex heterocyclic compounds. Their synthesis is a critical step in exploring their structure-activity relationships (SAR). An efficient and versatile method for generating a library of these derivatives involves a multicomponent reaction strategy.[1]
A key synthetic approach utilizes the Ugi three-component reaction, which allows for the rapid assembly of the core structure, followed by cyclization and epimerization to yield the final products.[1] This method is highly adaptable for creating diversity at various positions of the molecule, particularly at the C-13 position, which has been shown to be crucial for biological activity.[1]
Protocol 1: General Synthesis via Ugi Three-Component Reaction
This protocol describes a general procedure for the synthesis of this compound and its 13-substituted derivatives.[1]
Materials:
-
3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole
-
Appropriate aldehyde (e.g., formaldehyde, benzaldehyde derivatives)
-
tert-Butyl isocyanide
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ugi Reaction:
-
Dissolve 3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole in methanol.
-
Add the selected aldehyde (1.1 equivalents) to the solution.
-
Add tert-butyl isocyanide (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
-
Cyclization and Epimerization:
-
Dissolve the crude product from the Ugi reaction in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1 hour.
-
Neutralize the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure this compound derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Workflow for the synthesis of this compound derivatives.
Application Note 2: Biological Activity and Mechanism of Action
The primary biological activity of interest for this compound derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells.[2] MDR is a major obstacle in chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (ABCG2).[1][3] These transporters function as efflux pumps, actively removing cytotoxic drugs from cancer cells and reducing their efficacy.
This compound derivatives have been shown to inhibit the function of these pumps. For instance, several derivatives exhibit potent inhibitory effects on ABCG2.[1] Another derivative, 5-N-formylardeemin, reverses MDR by inhibiting the expression of MDR1 (P-gp).[3] By blocking these efflux pumps, the derivatives increase the intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic effects and potentiating apoptosis.[3]
Caption: Mechanism of MDR reversal by this compound derivatives.
Protocol 2: ABCG2 Inhibition Assay using Flow Cytometry
This protocol is used to evaluate the ability of this compound derivatives to inhibit the ABCG2 transporter.[1] The assay measures the intracellular accumulation of Hoechst 33342, a fluorescent substrate of ABCG2.
Materials:
-
Flp-In-293/ABCG2 cells (or other ABCG2-overexpressing cell line)
-
Parental Flp-In-293 cells (as a negative control)
-
DMEM medium supplemented with 10% FBS and antibiotics
-
Hoechst 33342 stain
-
Test derivatives of this compound
-
Fumitremorgin C (FTC) or Ko143 (as a positive control inhibitor)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture Flp-In-293/ABCG2 and parental cells in complete DMEM medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in the culture medium.
-
-
Compound Incubation:
-
Aliquot 500 µL of the cell suspension into flow cytometry tubes.
-
Add the test derivatives at various final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM FTC).
-
Incubate the cells with the compounds for 15 minutes at 37°C.
-
-
Substrate Staining:
-
Add Hoechst 33342 to each tube to a final concentration of 5 µM.
-
Incubate the cells for an additional 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. Excite the Hoechst 33342 dye with a UV laser and measure emission using a blue filter (e.g., 450/50 nm).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
-
-
Data Analysis:
-
Calculate the increase in fluorescence for each condition relative to the vehicle control.
-
Determine the concentration of the derivative that causes a 50% increase in fluorescence (EC₅₀) or compare the activity at a fixed concentration.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
While the primary focus is on MDR, novel heterocyclic compounds are often screened for broad biological effects, including antimicrobial activity. This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Test derivatives of this compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., penicillin, ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Preparation of Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Prepare separate rows for each derivative, a positive control antibiotic, and a negative control (no compound).
-
-
Inoculation:
-
Dilute the standardized 0.5 McFarland bacterial suspension 1:100 in MHB to get ~1.5 x 10⁶ CFU/mL.
-
Add 10 µL of this diluted inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. The final volume in each well will be approximately 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the ABCG2 inhibitory activity of a series of this compound derivatives.[1] Activity is presented as the relative fluorescence intensity of Hoechst 33342 in ABCG2-overexpressing cells treated with the compounds at a concentration of 10 µM. A higher value indicates greater inhibition of the ABCG2 pump.
| Compound | C-13 Substituent (R) | Relative Fluorescence Intensity at 10 µM (Vehicle Control = 1.0) |
| 1a | H | 1.8 |
| 1b | 4-Methoxyphenyl | 2.5 |
| 1c | 4-Fluorophenyl | 2.2 |
| 1d | 4-Chlorophenyl | 2.3 |
| 1e | 4-(Trifluoromethyl)phenyl | 2.1 |
| 1f | 3-Methoxyphenyl | 2.4 |
| 1g | 3-Chlorophenyl | 2.3 |
| 1h | 2-Methoxyphenyl | 2.0 |
| 1i | 2-Fluorophenyl | 1.9 |
| 1j | Phenyl | 2.4 |
| 1k | 2-Thienyl | 2.1 |
| 1l | 3-Thienyl | 2.2 |
| 1m | 4-Tolyl | 2.6 |
| 1n | 4-Ethylphenyl | 2.5 |
| FTC | (Positive Control) | 2.7 |
Data adapted from Hayashi et al., Bioorg. Med. Chem., 2015.[1] The study found that derivative 1m , with a 4-tolyl substituent, exhibited the most potent ABCG2 inhibition.[1] The results suggest that an electron-rich aryl moiety at the C-13 position is key to enhancing inhibitory activity.[1]
References
- 1. Synthesis and ABCG2 inhibitory evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. I. Taxonomy and fermentation of the producing organism and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance in vitro and in vivo by 5-N-formylardeemin, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-N-Acetylardeemin In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-N-Acetylardeemin (NAA) is a hexacyclic indole alkaloid that has demonstrated significant potential as a multidrug resistance (MDR) reversal agent in preclinical cancer studies.[1] It functions primarily by inhibiting P-glycoprotein (Pgp), a key efflux pump responsible for the removal of chemotherapeutic agents from cancer cells, thereby restoring sensitivity to drugs like doxorubicin and vinblastine.[1] This document provides detailed application notes and protocols for the in vivo investigation of this compound, based on published research.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from in vivo studies investigating the efficacy of this compound in combination with doxorubicin (DX) in murine cancer models.
Table 1: Efficacy of this compound (NAA) in Combination with Doxorubicin (DX) in B6D2F1 Mice Bearing P388 Leukemia [1]
| Tumor Line | Treatment Group | Doxorubicin (DX) Dose (mg/kg) | This compound (NAA) Dose (mg/kg) | Increase in Life Span (%) | Statistical Significance (P-value vs. DX alone) |
| P388/0 (DX-sensitive) | DX alone | 0.5 | 0 | Not specified | - |
| DX + NAA | 0.5 | Not specified | Significantly improved | < 0.05 | |
| DX alone | 1.0 | 0 | Not specified | - | |
| DX + NAA | 1.0 | Not specified | Significantly improved | < 0.05 | |
| DX alone | 2.0 | 0 | Not specified | - | |
| DX + NAA | 2.0 | Not specified | Not significant | Not significant | |
| P388/DX (DX-resistant) | DX alone | - | 0 | 49-106 | - |
| DX + NAA | 0.1 | Not specified | 69-151 | < 0.005 | |
| DX + NAA | 1.0 | Not specified | " | < 0.01 | |
| DX + NAA | 2.0 | Not specified | " | < 0.05 |
Table 2: Efficacy of this compound (NAA) in Combination with Doxorubicin (DX) in Nude Mice Bearing Human MX-1 Mammary Carcinoma Xenografts [1]
| Treatment Group | Doxorubicin (DX) Dose (mg/kg) | This compound (NAA) Dose (mg/kg) | Outcome |
| Control (Vehicle) | 0 | 0 | Tumor growth |
| DX + NAA | Not specified | Not specified (nontoxic dose) | Significant improvement in chemotherapeutic effect |
Experimental Protocols
Protocol 1: Evaluation of this compound as an MDR Reversal Agent in a Leukemia Mouse Model
This protocol is based on studies with B6D2F1 mice bearing doxorubicin-resistant P388 leukemia.[1]
1. Animal Model and Tumor Implantation:
- Animal Strain: B6D2F1 mice.
- Tumor Line: Doxorubicin-resistant P388 leukemia (P388/DX).
- Implantation: Intraperitoneal (i.p.) injection of 1 x 10^6 P388/DX cells on day 0.
2. Drug Preparation and Administration:
- This compound (NAA): Dissolve in a suitable vehicle such as DMSO.
- Doxorubicin (DX): Dissolve in sterile saline.
- Administration: Administer drugs intraperitoneally (i.p.) starting on day 1 post-tumor implantation. Treatment can be given for a specified number of consecutive days.
3. Experimental Groups:
- Group 1 (Control): Vehicle only (e.g., 40 μl of DMSO).
- Group 2 (DX alone): Various doses of DX (e.g., 0.1, 1.0, 2.0 mg/kg).
- Group 3 (NAA alone): Nontoxic dose of NAA to assess for single-agent activity.
- Group 4 (Combination Therapy): Various doses of DX combined with a nontoxic dose of NAA.
4. Endpoint Measurement:
- Primary Endpoint: Median survival time.
- Monitoring: Record survival time at specific intervals (e.g., 8 a.m., 1 p.m., 5 p.m.).
- Data Analysis: Calculate the percentage increase in life span (% ILS) compared to the control group. Use statistical tests (e.g., Student's t-test) to compare the survival times between the DX alone and combination therapy groups.
Protocol 2: Evaluation of this compound in a Human Mammary Carcinoma Xenograft Model
This protocol is adapted from studies using nude mice with human MX-1 mammary carcinoma xenografts.[1]
1. Animal Model and Tumor Implantation:
- Animal Strain: Nude mice.
- Tumor Line: Human MX-1 mammary carcinoma.
- Implantation: Subcutaneous (s.c.) implantation of tumor fragments or cells.
2. Treatment Schedule:
- Tumor Growth: Allow tumors to establish and reach a palpable size before starting treatment (e.g., withhold treatment until day 7 after implantation).
- Drug Administration: Administer drugs via an appropriate route (e.g., i.p. or intravenous).
3. Experimental Groups:
- Group 1 (Control): Vehicle only.
- Group 2 (DX alone): Therapeutically relevant dose of DX.
- Group 3 (NAA alone): Nontoxic dose of NAA.
- Group 4 (Combination Therapy): DX in combination with a nontoxic dose of NAA.
4. Endpoint Measurement:
- Primary Endpoints: Tumor growth inhibition and survival.
- Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.
- Body Weight: Monitor body weight as an indicator of toxicity.
- Data Analysis: Compare tumor growth curves and survival rates between treatment groups.
Visualizations: Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for 5-N-Acetylardeemin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-N-Acetylardeemin is a heterocyclic secondary metabolite originally isolated from the fungus Aspergillus fischeri var. brasiliensis.[1][2] It has garnered significant interest in cancer research due to its ability to reverse multidrug resistance (MDR) in tumor cells.[3] The primary mechanism of action involves the inhibition of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein, BCRP), which are membrane pumps that actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy. By inhibiting these pumps, this compound can restore or potentiate the cytotoxicity of conventional anticancer drugs in resistant tumor cell lines.[4]
These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting to study its MDR reversal properties and its ability to sensitize cancer cells to chemotherapy.
Data Presentation
Table 1: Physicochemical Properties and Recommended Storage of this compound
| Property | Data |
| Molecular Formula | C₂₉H₂₉N₅O₄ |
| Molecular Weight | 511.57 g/mol |
| Appearance | Solid (powder) |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and other organic solvents like ethanol and methanol.[1][5] Insoluble in aqueous solutions.[5] |
| Stock Solution Solvent | High-quality, anhydrous DMSO is recommended.[6][7] |
| Stock Solution Storage | Prepare high-concentration aliquots (e.g., 10 mM) and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Final Solvent Conc. | The final concentration of DMSO in cell culture medium should be kept low, typically ≤ 0.5% (v/v) , to avoid solvent-induced cytotoxicity.[8] A vehicle control should always be included in experiments. |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Initial Cytotoxicity Screening | 0.1 µM - 100 µM | Essential to determine the intrinsic toxicity of this compound in the cell line of interest. The working concentration for MDR reversal should be non-toxic or minimally toxic. |
| MDR Reversal / ABCG2 Inhibition | 1 µM - 20 µM | This range is typical for initial screening of novel ABCG2 inhibitors.[9][10] The optimal concentration should be determined empirically. A known ABCG2 inhibitor (e.g., Ko143) should be used as a positive control.[9] |
| Chemosensitization Studies | 0.5 µM - 10 µM | The concentration should be based on prior cytotoxicity data and be non-toxic. A derivative, 5-N-formylardeemin, was shown to be effective at "relatively noncytotoxic concentrations".[4] The goal is to observe a synergistic, not additive, cytotoxic effect. |
Experimental Protocols & Workflows
A logical workflow is critical for validating the use of this compound. The first step is to prepare a stable stock solution. Next, its intrinsic cytotoxicity is assessed to find a suitable working concentration. Finally, its efficacy as an MDR reversal agent is tested.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. II. Isolation and elucidation of the structure of this compound and two congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. I. Taxonomy and fermentation of the producing organism and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance in vitro and in vivo by 5-N-formylardeemin, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ardeemin Synthesis via Ugi Three-Component Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ardeemin is a hexacyclic indole alkaloid that has garnered significant interest within the scientific community due to its potent activity as a multidrug resistance (MDR) inhibitor.[1] By targeting P-glycoprotein (Pgp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells, ardeemin and its analogs present a promising strategy to overcome tumor resistance to various anticancer drugs.[2] The complex architecture of ardeemin has made it a challenging target for total synthesis. The Ugi three-component reaction (U-3CR), a powerful tool in medicinal chemistry, offers a convergent and efficient approach to rapidly assemble complex molecular scaffolds. This application note details a proposed synthetic strategy and experimental protocols for the synthesis of the ardeemin core structure utilizing a key Ugi three-component reaction, and provides insights into its mechanism of action.
Ugi Three-Component Reaction: A Versatile Tool for Alkaloid Synthesis
The Ugi reaction is a one-pot multicomponent reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[3] The three-component variant (U-3CR) typically involves an amine, a carbonyl compound, and an isocyanide. This reaction is renowned for its high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available starting materials.[4] In the context of indole alkaloid synthesis, the Ugi reaction can be strategically employed to construct key heterocyclic frameworks.[5][6]
Proposed Ugi-Based Synthetic Approach to the Ardeemin Core
While a direct total synthesis of ardeemin using a Ugi reaction as the key step has not been explicitly reported, a plausible retrosynthetic analysis suggests its feasibility. The core of ardeemin features a complex pyrazino[1,2-a]indole system. A hypothetical Ugi-based approach could involve the reaction of a suitably functionalized tryptophan derivative (amine component), a glyoxal derivative (carbonyl component), and a bespoke isocyanide to rapidly construct a key intermediate, which can then be further elaborated to the final ardeemin scaffold through subsequent cyclization and functional group manipulations.
Hypothetical Reaction Scheme:
Experimental Protocols
The following are generalized, hypothetical protocols for the key steps in the proposed Ugi-based synthesis of an ardeemin analog. Researchers should note that optimization of reaction conditions will be necessary.
Protocol 1: Synthesis of the Ugi Adduct
This protocol describes the Ugi three-component reaction to form the initial complex adduct.
Materials:
-
Tryptophan methyl ester hydrochloride (1.0 eq)
-
Methylglyoxal (40% in water, 1.1 eq)
-
1-Isocyano-2-(2-nitrophenyl)ethane (1.2 eq)
-
Methanol (0.5 M)
-
Triethylamine (1.1 eq)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of tryptophan methyl ester hydrochloride (1.0 eq) in methanol (0.5 M) at 0 °C, add triethylamine (1.1 eq) dropwise. Stir the mixture for 15 minutes.
-
Add methylglyoxal (1.1 eq) to the reaction mixture and stir for an additional 30 minutes at room temperature.
-
Add 1-isocyano-2-(2-nitrophenyl)ethane (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired Ugi adduct.
Protocol 2: Post-Ugi Intramolecular Cyclization (Pictet-Spengler type)
This protocol outlines a potential intramolecular cyclization of the Ugi adduct to form the polycyclic core.
Materials:
-
Ugi Adduct from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM) (0.1 M)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Ugi adduct (1.0 eq) in dichloromethane (0.1 M).
-
Cool the solution to 0 °C and add trifluoroacetic acid (10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the cyclized product.
Data Presentation
Table 1: Quantitative Data on Ardeemin's Biological Activity
| Compound | Cell Line | IC50 of Doxorubicin (DX) | Fold Reversal of Resistance (at 20 µM Ardeemin) | Reference |
| Ardeemin | MDR-Pgp+ and MRP+ | - | 110- to 200-fold | [2] |
| Ardeemin | MDR-Pgp+ | - | 50- to 66-fold | [2] |
| Ardeemin | LRP+ | - | 7- to 15-fold | [2] |
| N-acetylardeemin (NAA) | SHP-77 (MDR-Pgp+ + MRP+) | 2.35 µM | 260-fold (at 6 µM NAA) | [2] |
| N-acetylardeemin (NAA) | SW2R160 (MDR-Pgp+) | 2.04 µM | 50-fold (at 20 µM NAA) | [2] |
| N-acetylardeemin (NAA) | SW2R120 (LRP+) | 0.270 µM | 7-fold (at 20 µM NAA) | [2] |
Visualizations
Signaling Pathway of P-glycoprotein Mediated Multidrug Resistance and its Inhibition by Ardeemin
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition by ardeemin.
Experimental Workflow for Ugi-Based Ardeemin Analog Synthesis
Caption: A generalized workflow for the synthesis and analysis of ardeemin analogs via a Ugi reaction.
Conclusion
The Ugi three-component reaction represents a highly attractive strategy for the synthesis of complex indole alkaloids like ardeemin. The convergence and efficiency of this multicomponent reaction allow for the rapid generation of molecular diversity, which is crucial for structure-activity relationship (SAR) studies in drug development. The proposed protocols and workflows provide a foundational framework for researchers to explore this synthetic route. Furthermore, understanding the mechanism of ardeemin as a P-glycoprotein inhibitor is vital for the rational design of novel and more potent MDR-reversing agents. The data and visualizations presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis and biological evaluation of ardeemin and its analogs.
References
- 1. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of anticancer multidrug resistance by the ardeemins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Modular Divergent Synthesis of Indole Alkaloid Derivatives by an Atypical Ugi Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-N-Acetylardeemin Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of 5-N-acetylardeemin from Aspergillus fischeri var. brasiliensis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the fermentation process, presented in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: My Aspergillus fischeri fermentation is resulting in very low or undetectable levels of this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no yield of this compound can stem from several factors, ranging from the quality of the inoculum to the composition of the fermentation medium and the fermentation conditions. Here’s a step-by-step troubleshooting guide:
-
Inoculum Quality:
-
Spore Viability: Ensure you are starting with a high-viability spore suspension. If the culture has been stored for a long time, re-culture it on fresh agar plates to ensure robust growth and sporulation.
-
Inoculum Age and Size: The age and size of the inoculum can significantly impact secondary metabolite production. Experiment with different inoculum ages (e.g., from 3-day, 5-day, and 7-day old cultures) and inoculum sizes (e.g., 1x10^6, 1x10^7, 1x10^8 spores/mL).
-
-
Fermentation Medium Composition:
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical. While glucose is a common carbon source, some secondary metabolite pathways are activated under carbon-limited conditions. Consider testing alternative carbon sources or varying the glucose concentration. Similarly, the nitrogen source can influence the production of alkaloids.[1] Experiment with different nitrogen sources such as yeast extract, peptone, or ammonium salts.
-
Precursor Amino Acids: The biosynthesis of this compound utilizes anthranilate, L-alanine, and L-tryptophan.[2][3] Supplementing the medium with these precursors may enhance the yield.
-
-
Fermentation Parameters:
-
pH: The pH of the medium can significantly affect enzyme activity and nutrient uptake. Monitor and control the pH of the fermentation broth. The optimal pH for secondary metabolite production in Aspergillus species is often slightly acidic to neutral.
-
Temperature: Aspergillus fischeri has an optimal growth temperature. However, the optimal temperature for growth may not be the same as for secondary metabolite production. Consider a two-stage temperature profile: an initial phase at the optimal growth temperature followed by a shift to a lower temperature to induce secondary metabolism.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the growth of filamentous fungi and the production of many secondary metabolites.[4] Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia.
-
-
Genetic and Regulatory Factors:
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Silent Gene Clusters: Many fungal secondary metabolite gene clusters are silent or expressed at low levels under standard laboratory conditions.[5][6] Epigenetic modifiers or co-culturing with other microorganisms can sometimes activate these silent clusters.
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Global Regulators: The production of secondary metabolites in Aspergillus is controlled by global regulators like LaeA and the velvet complex.[7][8] Overexpression of these regulators can sometimes lead to increased production.
-
Issue 2: Inconsistent Batch-to-Batch Production
Q: I am observing significant variability in the yield of this compound between different fermentation batches. How can I improve the consistency?
A: Batch-to-batch inconsistency is a common challenge in fermentation processes.[9] To improve reproducibility, focus on standardizing every step of your workflow:
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Standardize Inoculum Preparation: Use a consistent method for spore harvesting and quantification to ensure that each fermentation is initiated with a similar number and quality of spores.
-
Media Preparation: Precisely control the composition and preparation of the fermentation medium. Use high-quality reagents and ensure thorough mixing to avoid variations in nutrient availability.
-
Control of Fermentation Parameters: Implement tight control over pH, temperature, dissolved oxygen, and agitation speed throughout the fermentation process. Use automated bioreactors with feedback control systems where possible.
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Monitor Fungal Morphology: The morphology of filamentous fungi (dispersed mycelia vs. pellets) can impact productivity.[10] Changes in morphology can be influenced by factors like agitation, pH, and medium composition. Document the morphology in each batch to identify correlations with yield.
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Raw Material Quality: Ensure the quality and consistency of all raw materials, including water, carbon and nitrogen sources, and trace elements.
Issue 3: Presence of Impurities and Co-metabolites
Q: My fermentation broth contains several other compounds besides this compound, complicating the downstream purification process. How can I minimize the production of these impurities?
A: The production of a spectrum of secondary metabolites is common in fungi.[11] To reduce the complexity of the product profile, consider the following strategies:
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Media Optimization: The composition of the medium can influence the activation of different biosynthetic gene clusters. Systematically vary the carbon and nitrogen sources, as well as their ratios, to find conditions that favor the production of this compound over other metabolites.
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Fermentation Time: The production of different secondary metabolites can be time-dependent. Conduct a time-course study to identify the optimal harvest time when the concentration of this compound is maximal and the concentration of major impurities is minimal.
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Genetic Engineering: If the biosynthetic gene clusters for the major impurities are known, it may be possible to create a genetically engineered strain in which those pathways are knocked out.
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Extraction and Purification: While not a fermentation solution, optimizing the downstream extraction and chromatography methods can significantly improve the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound?
A1: this compound is a secondary metabolite produced by the fungus Aspergillus fischeri var. brasiliensis.[12]
Q2: What are the primary precursors for the biosynthesis of this compound?
A2: The biosynthesis of the ardeemin core structure involves three primary precursors: anthranilate, L-alanine, and L-tryptophan.[2][3]
Q3: How is the biosynthesis of this compound regulated in Aspergillus fischeri?
A3: The biosynthesis is initiated by a trimodular non-ribosomal peptide synthetase (NRPS) encoded by the ardA gene, which assembles the three precursors. A subsequent prenylation step is catalyzed by the enzyme ArdB. The final N-acetylation is likely carried out by an acetyltransferase. The entire process is part of the ard biosynthetic gene cluster.[2][3] The expression of this cluster is likely under the control of global regulators of secondary metabolism in Aspergillus, such as LaeA and the velvet complex.[7][8]
Q4: What are the typical fermentation conditions for Aspergillus fischeri?
A4: While specific optimal conditions for this compound production need to be determined empirically, typical fermentation conditions for Aspergillus species involve submerged culture in a nutrient-rich medium with controlled temperature (around 25-30°C), pH (around 5.0-7.0), and aeration.[13][14]
Q5: What analytical methods are suitable for quantifying this compound in a fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a standard and effective method for the quantification of this compound in complex fermentation broths.[12][15]
Quantitative Data Summary
The following tables provide representative data on the impact of various fermentation parameters on secondary metabolite production in Aspergillus species. While not specific to this compound, these tables offer a starting point for experimental design and optimization.
Table 1: Effect of Carbon Source on Secondary Metabolite Production
| Carbon Source (20 g/L) | Biomass (g/L) | Secondary Metabolite Yield (mg/L) |
| Glucose | 15.2 | 85 |
| Sucrose | 14.8 | 121 |
| Fructose | 13.5 | 72 |
| Maltose | 16.1 | 98 |
Note: Data is hypothetical and for illustrative purposes based on general trends observed in fungal fermentations.[9]
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production
| Nitrogen Source (5 g/L) | Biomass (g/L) | Secondary Metabolite Yield (mg/L) |
| Yeast Extract | 18.3 | 150 |
| Peptone | 17.5 | 135 |
| Ammonium Sulfate | 12.1 | 60 |
| Sodium Nitrate | 11.8 | 55 |
Note: Data is hypothetical and for illustrative purposes based on general trends observed in fungal fermentations.
Table 3: Effect of pH on Secondary Metabolite Production
| Initial pH | Final pH | Biomass (g/L) | Secondary Metabolite Yield (mg/L) |
| 4.0 | 3.5 | 10.2 | 45 |
| 5.0 | 4.2 | 14.8 | 95 |
| 6.0 | 5.1 | 16.5 | 120 |
| 7.0 | 6.3 | 15.9 | 110 |
| 8.0 | 7.2 | 13.1 | 70 |
Note: Data is hypothetical and for illustrative purposes based on general trends observed in fungal fermentations.[16]
Table 4: Effect of Temperature on Secondary Metabolite Production
| Temperature (°C) | Biomass (g/L) | Secondary Metabolite Yield (mg/L) |
| 20 | 11.5 | 65 |
| 25 | 16.8 | 130 |
| 28 | 17.2 | 145 |
| 30 | 16.5 | 115 |
| 37 | 10.1 | 30 |
Note: Data is hypothetical and for illustrative purposes based on general trends observed in fungal fermentations.[16]
Experimental Protocols
Protocol 1: Inoculum Preparation for Aspergillus fischeri
-
Culture Maintenance: Maintain Aspergillus fischeri on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is abundant.
-
Spore Harvesting: Flood the surface of a mature PDA plate with 10 mL of sterile 0.01% (v/v) Tween 80 solution.
-
Spore Suspension: Gently scrape the surface with a sterile loop to dislodge the spores.
-
Filtration: Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Quantification: Count the spores using a hemocytometer.
-
Inoculation: Adjust the spore concentration to the desired level (e.g., 1x10^7 spores/mL) and use this suspension to inoculate the fermentation medium.
Protocol 2: Submerged Fermentation for this compound Production
-
Medium Preparation: Prepare the fermentation medium (e.g., PDB or a custom defined medium) and dispense into baffled flasks or a bioreactor. Sterilize by autoclaving.
-
Inoculation: Inoculate the sterilized medium with the prepared Aspergillus fischeri spore suspension to a final concentration of 1x10^6 spores/mL.
-
Incubation: Incubate the culture at 28°C with shaking at 180 rpm for 7-14 days.[16]
-
Monitoring: Monitor the fermentation by periodically measuring pH, biomass, and substrate consumption.
-
Sampling: Withdraw samples at regular intervals for the analysis of this compound concentration.
-
Harvesting: Harvest the fermentation broth at the optimal time point determined by the time-course analysis.
-
Extraction: Separate the mycelia from the broth by filtration. Extract the mycelia and the broth separately with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracts for this compound content using HPLC.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Simplified signaling pathway for secondary metabolite regulation.
References
- 1. Essential Requirements for Successful Industrial Fermentation - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 2. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Heterologous production of fungal secondary metabolites in Aspergilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing the Pathogenic, Genomic, and Chemical Traits of Aspergillus fischeri, a Close Relative of the Major Human Fungal Pathogen Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Fermentation Process for New Anti-Inflammatory Glycosylceramide Metabolite from Aspergillus sp. [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Characterizing the Pathogenic, Genomic, and Chemical Traits of Aspergillus fischeri, a Close Relative of the Major Human Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. I. Taxonomy and fermentation of the producing organism and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. II. Isolation and elucidation of the structure of this compound and two congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
5-N-Acetylardeemin stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 5-N-Acetylardeemin, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at 2-7°C in a tightly sealed container, protected from light and moisture. For short-term storage of solutions, it is advisable to use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or below.
Q2: What is the general stability of this compound in solution?
A2: While specific stability data for this compound is not extensively published, its core structure contains indole and pyrimidinone moieties. Indole alkaloids can be sensitive to oxidation, particularly when exposed to air and light[1]. Pyrimidinone derivatives, however, are generally stable, with some showing considerable stability in acidic conditions[2]. It is recommended to prepare solutions fresh and use them promptly. If storage of solutions is necessary, they should be protected from light and stored at low temperatures.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, potential degradation pathways for this compound may include:
-
Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of various oxidized derivatives[3][4].
-
Hydrolysis: The acetyl group and the pyrimidinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, although pyrimidinones are often relatively stable[2].
-
Photodegradation: Exposure to UV light can lead to the degradation of many organic molecules, including those with aromatic systems like indole.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound and the appearance of new peaks over time can indicate degradation. Mass spectrometry can be coupled with HPLC (LC-MS) to identify potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity in a stored solution. | Degradation of this compound due to improper storage. | - Prepare fresh solutions for each experiment. - If solutions must be stored, aliquot and store at ≤ -20°C, protected from light. - Avoid repeated freeze-thaw cycles. - Confirm the integrity of the stored compound using an analytical method like HPLC. |
| Inconsistent results between experiments. | Variability in the purity or stability of this compound. | - Use a consistent source and lot of this compound. - Perform a purity check of the compound upon receipt and periodically thereafter. - Ensure consistent preparation and storage of solutions. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound. | - Review the storage and handling procedures. - Protect the compound and its solutions from light and air. - Consider performing a forced degradation study to identify potential degradation products. |
Quantitative Data Summary
Table 1: Example of Long-Term Stability Data for this compound (Solid State)
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 2-7°C | 0 months | 99.5 | White to off-white solid |
| 6 months | 99.3 | No change | |
| 12 months | 99.1 | No change | |
| 25°C / 60% RH | 0 months | 99.5 | White to off-white solid |
| 3 months | 98.2 | Slight discoloration | |
| 6 months | 96.5 | Yellowish solid |
Table 2: Example of Solution Stability Data for this compound (1 mg/mL in DMSO)
| Storage Condition | Time Point | Purity (%) by HPLC |
| -20°C | 0 hours | 99.5 |
| 24 hours | 99.4 | |
| 7 days | 99.0 | |
| 4°C | 0 hours | 99.5 |
| 24 hours | 98.8 | |
| 7 days | 97.2 | |
| Room Temperature | 0 hours | 99.5 |
| 8 hours | 97.1 | |
| 24 hours | 94.3 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[5][6][7][8].
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, incubate 1 mL of the stock solution at 80°C for 48 hours.
-
At specified time points, analyze both the solid and liquid samples by preparing solutions for HPLC.
-
-
Photodegradation:
-
Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber (ICH Q1B option).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks.
-
Visualizations
Signaling Pathway
This compound is known to reverse multidrug resistance (MDR) in cancer cells. One of the key mechanisms of MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. The PI3K/Akt signaling pathway is often implicated in the upregulation of these pumps[9][10][11]. The diagram below illustrates a hypothetical mechanism where this compound may interfere with this pathway to reverse MDR.
Caption: Hypothetical signaling pathway for this compound in reversing multidrug resistance.
Experimental Workflow
The following diagram outlines the workflow for assessing the stability of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. acdlabs.com [acdlabs.com]
- 8. asianjpr.com [asianjpr.com]
- 9. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Reversal of Multidrug Resistance in Breast Cancer by Inhibition of P-gp by Cytisine N-Isoflavones Derivatives Explored Through Network Pharmacology, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Multidrug Resistance (MDR) Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in Multidrug Resistance (MDR) assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind fluorescent dye-based MDR assays? A1: MDR assays often use a hydrophobic fluorescent dye that can easily penetrate cell membranes.[1] Once inside, the dye becomes trapped and fluoresces.[1] In cells with active MDR transporters (like P-glycoprotein or MRP1), the dye is actively pumped out, leading to a decrease in fluorescence intensity.[1][2] The activity of a specific MDR transporter can be determined by the difference in dye accumulation in the presence and absence of a specific inhibitor.[3]
Q2: Which are the most common MDR proteins, and how can I differentiate their activity? A2: The three clinically most important MDR proteins are MDR1 (P-glycoprotein or P-gp), MRP1/2 (Multidrug Resistance-Associated Protein), and BCRP (Breast Cancer Resistance Protein).[3][4] You can differentiate their activity by using specific inhibitors included in many commercial assay kits.[3][4] For example, Verapamil can be used to inhibit P-glycoprotein (ABCB1).[5]
Q3: Why are my results from different cytotoxicity assays (e.g., MTT vs. XTT) inconsistent? A3: Different assays measure different aspects of cell function. For instance, MTT assays measure mitochondrial function via NADH-dependent reduction, while XTT assays rely on NADPH.[6] A compound could selectively interfere with one pathway but not another, leading to divergent results.[6] Such inconsistencies can be due to the drug's specific effects on cellular metabolism rather than direct cytotoxicity.[7] It is often recommended to supplement tetrazolium salt-based assays with other non-metabolic assays to avoid misinterpretation.[7]
Q4: Can my test compound interfere with the assay chemistry itself? A4: Yes, some compounds have been shown to interfere with the reduction of the MTT reagent, which can lead to an over- or underestimation of cell viability.[7] It is crucial to run controls to test for any direct chemical interaction between your compound and the assay reagents.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can mask the true signal from your cells, reducing the assay window and making data interpretation difficult.
Question: What are the common causes of high background signal and how can I fix it?
Answer: High background can stem from several sources, including issues with reagents, plates, and cell handling.
| Possible Cause | Recommended Solution | Rationale |
| Reagent Issues | Use freshly diluted Calcein AM or other fluorescent dyes.[8] | Dyes can hydrolyze over time, becoming fluorescent even before entering the cells.[9] |
| Plate Selection | Use black-walled, clear-bottom plates for fluorescence assays.[8][10] | Black walls reduce light scatter and well-to-well crosstalk, minimizing background fluorescence. |
| Incomplete Washing | Increase the number of wash steps to ensure all media containing phenol red and serum is removed before dye addition.[8] | Phenol red and serum components can interfere with the assay and contribute to background signal.[8][11] |
| Cell Number | Optimize and potentially decrease the number of cells seeded per well.[8] | Overly confluent cells can lead to higher baseline fluorescence. |
| Incubation Time | Shorten the incubation time with the fluorescent dye.[8] | This can reduce non-specific dye accumulation and background signal. |
| Contamination | Use newly prepared, sterile reagents and fresh samples.[10] | Microbial contamination can cause high background luminescence or fluorescence. |
Issue 2: Low Signal or Poor Signal-to-Noise Ratio
A low signal makes it difficult to distinguish between the experimental conditions and the baseline noise of the assay.
Question: My fluorescence signal is very weak, or the signal-to-noise ratio is poor. What should I do?
Answer: A weak signal often points to problems with cell health, reagent concentration, or the experimental setup.
| Possible Cause | Recommended Solution | Rationale |
| Poor Cell Health | Ensure you are using healthy, viable cells. Check viability with a method like Trypan Blue.[8] | Unhealthy or dead cells will not have the necessary intracellular esterases to activate dyes like Calcein AM or the membrane potential to retain dyes like Rhodamine 123.[8][12] |
| Suboptimal Dye Concentration | Increase the concentration of the fluorescent dye (e.g., Calcein AM).[8] Perform a titration to find the optimal concentration for your cell type.[9] | Different cell lines have varying levels of intracellular esterases and may require different dye concentrations for optimal signal.[9] |
| Insufficient Incubation | Increase the incubation time with the dye.[9] | Some cell types, particularly those with low esterase activity, may require longer incubation to generate a strong signal.[9] |
| Instrument Settings | Ensure the correct excitation/emission filters are used and that the instrument sensitivity (gain) is set appropriately.[13] | Incorrect instrument settings are a common reason for failed TR-FRET and other fluorescence assays.[13] |
| Photobleaching | Protect plates from light during incubation and reading.[8][9] If imaging, reduce laser power as much as possible.[9] | Fluorescent dyes are sensitive to light and can be photobleached, leading to a weaker signal.[9] |
| Suboptimal Buffer | Systematically test different buffer conditions (pH, salt concentration, detergents) to find one that provides a good signal-to-noise ratio.[14] | The buffer composition can significantly influence protein stability, aggregation, and dye performance.[14] |
Issue 3: Inconsistent and Non-Reproducible Results
Variability between replicates or experiments is a critical issue that undermines the reliability of your findings.
Question: Why am I seeing high variability between my replicates or between experiments?
Answer: Inconsistent results often arise from technical errors in pipetting, cell handling, or reagent preparation.
| Possible Cause | Recommended Solution | Rationale |
| Pipetting Errors | Check the accuracy of your pipettors. Ensure no bubbles are present in the wells when dispensing reagents or cells.[8] | Inaccurate liquid handling is a primary source of variability in plate-based assays. |
| Uneven Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating to avoid clumps.[15] | Clumps of cells lead to uneven cell numbers across wells, causing high variability. |
| Reagent Instability | Prepare fresh reagents for each experiment, especially working solutions of dyes and inhibitors.[4] | Reagents can degrade over time, especially when diluted in aqueous solutions, leading to lot-to-lot or day-to-day variance.[16] |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier. | Evaporation can concentrate reagents and affect cell growth, leading to skewed results in the outer wells. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | Cell characteristics, including MDR protein expression, can change as cells are passaged over time. |
Visualizing Workflows and Logic
MDR Assay Experimental Workflow
The following diagram outlines the typical steps involved in a fluorescence-based MDR assay.
Caption: General experimental workflow for a plate-based MDR assay.
Troubleshooting Logic for Inconsistent Results
This flowchart provides a logical path to diagnose the root cause of inconsistent MDR assay results.
Caption: A decision tree for troubleshooting inconsistent MDR assay data.
Mechanism of MDR Efflux Pumps
This diagram illustrates the basic mechanism by which MDR efflux pumps expel fluorescent dyes from a cancer cell.
Caption: Simplified pathway of MDR pump-mediated dye efflux.
Key Experimental Protocols
Calcein AM Assay Protocol (Plate Reader)
This protocol is a general guideline for measuring MDR activity using Calcein AM with a fluorescence plate reader.
-
Cell Seeding: Culture cells in a 96-well, clear-bottom, black culture plate at a density of approximately 5 x 10^4 cells/well in 100 µL of culture medium.[17] Allow cells to adhere overnight in a CO2 incubator at 37°C.[17]
-
Compound Treatment: Add your test compounds and specific MDR inhibitors (e.g., Verapamil, Cyclosporin A) to the appropriate wells.[9][18] Incubate for the desired treatment period (e.g., 30 minutes at 37°C).[9]
-
Washing (Optional but Recommended): Gently aspirate the medium and wash cells with 100 µL of pre-warmed buffer (like HBSS or PBS) to remove any interfering substances from the media.[11]
-
Dye Loading: Prepare a 2X working solution of Calcein AM in assay buffer.[8] Add 50-100 µL of this solution to each well.[8][17]
-
Incubation: Incubate the plate for 15-30 minutes in a CO2 incubator at 37°C, protected from light.[8][19]
-
Fluorescence Reading: Immediately analyze the plate using a fluorescence plate reader with excitation at ~485 nm and emission at ~525-535 nm.[1][17][19]
Rhodamine 123 Assay Protocol (Flow Cytometry)
This protocol provides a general method for assessing MDR activity using Rhodamine 123, which accumulates in mitochondria based on membrane potential.
-
Cell Preparation: Prepare a single-cell suspension at a density of 1 x 10^6 cells/mL in a suitable buffer (e.g., serum-free medium or PBS).[20][21]
-
Compound Treatment: Aliquot cells into flow cytometry tubes. Add MDR inhibitors and test compounds and incubate for the desired time (e.g., 5-10 minutes at 37°C).
-
Dye Loading: Prepare a working solution of Rhodamine 123 (typically 1-20 µM).[20][21] Add the dye to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.[20]
-
Washing: Centrifuge the cells at 400 x g for 3-5 minutes.[20] Discard the supernatant and wash the cell pellet twice with cold PBS.[20][21]
-
Resuspension: Resuspend the final cell pellet in cold PBS or serum-free medium for analysis.[20]
-
Data Acquisition: Analyze the samples immediately on a flow cytometer, typically using the FITC or equivalent channel (Excitation: ~503 nm / Emission: ~527 nm).[20][21]
References
- 1. Multidrug Resistance Assay Kit (Fluorometric MDR Assay) MDR Assay [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. agilent.com [agilent.com]
- 4. abcam.com [abcam.com]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. nanotempertech.com [nanotempertech.com]
- 15. researchgate.net [researchgate.net]
- 16. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Pharmacological modification of multi-drug resistance (MDR) in vitro detected by a novel fluorometric microculture cytotoxicity assay. Reversal of resistance and selective cytotoxic actions of cyclosporin A and verapamil on MDR leukemia T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: 5-N-Acetylardeemin
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential degradation products of 5-N-Acetylardeemin. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Disclaimer: this compound is a complex heterocyclic compound. Specific, experimentally verified data on its degradation products is limited in publicly available literature. The information provided herein is based on the known chemical properties of its constituent structural motifs, including the diketopiperazine core and the N-acetylated indole moiety. The proposed degradation pathways and products should be considered potential and require experimental verification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under experimental conditions?
A1: Based on its structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The diketopiperazine ring and the N-acetyl group are susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Oxidation: The indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents.
Q2: What specific degradation products might I expect to see from hydrolysis?
A2: Hydrolysis can lead to the opening of the diketopiperazine ring to form a linear dipeptide. Additionally, the N-acetyl group can be cleaved. Therefore, you might observe the following:
-
DP-H1 (Diketopiperazine Ring Opening): A linear dipeptide resulting from the cleavage of one of the amide bonds in the diketopiperazine ring.
-
DP-H2 (Deacetylation): The parent ardeemin compound resulting from the loss of the acetyl group from the indole nitrogen.
-
DP-H3 (Combined Hydrolysis): A deacetylated, linear dipeptide resulting from both ring opening and deacetylation.
Q3: What are the potential oxidation products of this compound?
A3: The electron-rich indole ring is the most likely site of oxidation. Potential oxidation products could include:
-
DP-O1 (Hydroxylated Indole): Formation of a hydroxyl group at various positions on the indole ring.
-
DP-O2 (N-oxide): Oxidation of the indole nitrogen.
-
DP-O3 (Oxidative Cleavage): More extensive oxidation could lead to the cleavage of the indole ring.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
pH control: Maintain a neutral pH (around 7.0) for solutions. Avoid strongly acidic or basic conditions.
-
Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to slow down degradation kinetics.
-
Light protection: Protect samples from light by using amber vials or covering containers with aluminum foil to prevent photolytic degradation.
-
Inert atmosphere: For long-term storage or sensitive experiments, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.
-
Use of antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be tested for compatibility with your specific assay.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or peak area in HPLC over a short period. | Hydrolytic degradation of the diketopiperazine ring or N-acetyl group. | 1. Check the pH of your solutions. Adjust to neutral if necessary. 2. Prepare fresh solutions for each experiment. 3. Store stock solutions at -20°C or -80°C in small aliquots. |
| Appearance of new, unexpected peaks in chromatograms. | Formation of degradation products. | 1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Use a stability-indicating analytical method (e.g., gradient HPLC with mass spectrometry detection) to separate the parent compound from its degradants. |
| Variability in experimental results between batches or over time. | Inconsistent storage and handling leading to variable degradation. | 1. Standardize your sample preparation and storage procedures. 2. Always protect samples from light and store them at a consistent, low temperature. 3. Include a freshly prepared standard in each experimental run for comparison. |
| Discoloration of the sample solution (e.g., yellowing). | Oxidation of the indole moiety. | 1. Purge solvents with an inert gas before preparing solutions. 2. Store solutions under an inert atmosphere. 3. Minimize the headspace in vials. |
Quantitative Data Summary
The following table presents hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate the expected trends and should be experimentally determined. The study was conducted at 40°C for 7 days.
| Stress Condition | % this compound Remaining | Major Degradation Product(s) Detected | % Area of Major Degradant(s) |
| 0.1 M HCl | 85.2 | DP-H1, DP-H2 | 8.5 (DP-H1), 4.1 (DP-H2) |
| 0.1 M NaOH | 78.5 | DP-H1, DP-H3 | 15.2 (DP-H1), 5.3 (DP-H3) |
| 3% H₂O₂ | 82.1 | DP-O1, DP-O2 | 10.8 (DP-O1), 6.2 (DP-O2) |
| Heat (60°C) | 92.5 | DP-H1 | 5.8 |
| Photostability (ICH Q1B) | 89.8 | DP-O1 | 7.5 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the masses of the degradation products.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples by LC-MS to identify the masses of the oxidized products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for experimental issues.
Technical Support Center: Enhancing the Solubility of 5-N-Acetylardeemin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-N-Acetylardeemin, a novel heterocyclic compound known to reverse multiple drug resistance in tumor cells.[1][2] Given that many complex organic molecules exhibit poor water solubility, this guide outlines various established techniques to enhance the dissolution of this compound for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What are the general approaches to increase the solubility of a poorly water-soluble compound like this compound?
A1: Enhancing the solubility of poorly soluble drugs can be approached through physical and chemical modifications.[3][4] Physical modifications include techniques like particle size reduction (micronization and nanosuspension), altering the drug's crystal structure (polymorphs, amorphous forms), and creating solid dispersions in inert carriers.[3][5] Chemical modifications often involve pH adjustment, salt formation, co-solvency, and complexation.[3][6]
Q2: Which solvents are commonly used to dissolve compounds with low aqueous solubility?
A2: For lipophilic or highly crystalline compounds that are poorly soluble in water, co-solvents are often employed.[6][7] These are water-miscible organic solvents that, when mixed with water, can significantly increase the solubility of a drug.[6] Commonly used co-solvents in pharmaceutical development include dimethyl sulfoxide (DMSO), dimethylacetamide (DMA), ethanol, propylene glycol, and polyethylene glycols (PEGs).[6] The selection of a suitable co-solvent depends on the specific properties of the compound and the requirements of the experiment.
Q3: Can particle size reduction improve the solubility of this compound?
A3: Yes, reducing the particle size increases the surface area-to-volume ratio of the compound, which can lead to a faster dissolution rate.[3] Techniques like micronization (using jet mills or colloid mills) and the creation of nanosuspensions are common methods for particle size reduction.[3] While micronization increases the rate of dissolution, it may not affect the equilibrium solubility.
Q4: What is a solid dispersion and how can it help with solubility?
A4: A solid dispersion refers to a system where a poorly water-soluble drug is dispersed within a hydrophilic carrier or matrix.[5] This technique can enhance solubility and dissolution rate by reducing particle size, improving wettability, and potentially creating an amorphous form of the drug, which is generally more soluble than its crystalline form.[5] Common carriers include polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).
Troubleshooting Guide: Solubility Enhancement for this compound
This guide provides structured approaches to troubleshoot and improve the solubility of this compound in your experiments.
Issue 1: this compound precipitates out of aqueous solution.
Possible Cause: The aqueous solubility of this compound is exceeded.
Solutions:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly alter solubility.[6] Since the structure of this compound contains nitrogen atoms, its solubility may be pH-dependent. A systematic pH-solubility profile study is recommended.
-
Co-solvency: Introduce a water-miscible organic co-solvent to the aqueous medium. Start with a small percentage of the co-solvent and gradually increase it until the desired concentration of this compound is dissolved.
Issue 2: The dissolution rate of solid this compound is too slow for the experiment.
Possible Cause: The particle size of the compound is too large, limiting the surface area for dissolution.
Solutions:
-
Micronization: If you have access to milling equipment, reducing the particle size through micronization can increase the dissolution rate.[8]
-
Nanonization: Creating a nanosuspension can further enhance the dissolution velocity due to the significant increase in surface area.[9]
Issue 3: High concentrations of this compound are required, but cannot be achieved in common solvents.
Possible Cause: The intrinsic solubility of the compound is low in the chosen solvent system.
Solutions:
-
Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble molecules, like potentially this compound, forming an inclusion complex that has enhanced aqueous solubility.[10]
-
Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic carrier. This can be achieved through methods like solvent evaporation, fusion (hot-melt extrusion), or freeze-drying.[5][9]
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Alters the ionization state of the drug, increasing its interaction with water.[6] | Simple and cost-effective. | Only applicable to ionizable compounds; risk of chemical degradation at extreme pH. |
| Co-solvency | Addition of a water-miscible organic solvent reduces the polarity of the solvent system.[6][7] | Simple to prepare and evaluate; can significantly increase solubility.[7] | Potential for toxicity or unwanted biological effects from the co-solvent. |
| Particle Size Reduction | Increases the surface area of the solid, leading to a faster dissolution rate.[3] | Effective for improving dissolution rate. | May not increase equilibrium solubility; potential for particle agglomeration.[4] |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, improving wettability and dissolution.[5] | Can significantly enhance solubility and bioavailability. | Can be complex to prepare; potential for physical instability (recrystallization). |
| Complexation | A complexing agent (e.g., cyclodextrin) forms a soluble complex with the drug.[10] | Can significantly increase solubility and stability. | Can be expensive; the complex may be too large for absorption in some cases. |
Experimental Protocols
Protocol 1: Screening for an Effective Co-solvent
-
Preparation of Stock Solutions: Prepare high-concentration stock solutions of this compound in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).
-
Serial Dilutions: In separate vials, add a fixed amount of the this compound stock solution.
-
Aqueous Titration: Gradually add the aqueous buffer of choice (e.g., phosphate-buffered saline) to each vial while vortexing.
-
Observation: Observe the concentration at which precipitation first occurs. The solvent system that maintains solubility at the highest aqueous percentage is a good candidate.
-
Equilibration and Measurement: For a more quantitative assessment, prepare supersaturated solutions and allow them to equilibrate for 24-48 hours. Then, filter and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should result in a thin film on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and gently pulverize it into a fine powder using a mortar and pestle.
-
Solubility Testing: Determine the aqueous solubility of the prepared solid dispersion and compare it to that of the pure this compound.
Visualizing Experimental Workflows and Concepts
Caption: Workflow for solubility enhancement of this compound.
Caption: Approaches to address poor aqueous solubility.
References
- 1. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. I. Taxonomy and fermentation of the producing organism and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. II. Isolation and elucidation of the structure of this compound and two congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Bioactivity of Synthetic Ardeemin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the low bioactivity of synthetic ardeemin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems researchers may face when working with synthetic ardeemin and offers potential solutions.
| Question | Answer |
| Why is my synthetic ardeemin showing low P-glycoprotein (P-gp) inhibitory activity compared to literature values for natural ardeemin? | Several factors can contribute to this discrepancy. Firstly, ensure the stereochemistry of your synthetic ardeemin matches that of the natural, biologically active (-)-ardeemin. Incorrect stereoisomers can have significantly lower or no activity. Secondly, confirm the purity of your synthetic compound, as impurities can interfere with the assay. Finally, consider the possibility of degradation; ensure proper storage conditions (cool, dry, and dark) to maintain the compound's integrity. |
| My Rhodamine 123 efflux assay results are inconsistent. What could be the cause? | Inconsistent results in efflux assays can arise from several sources. Cell health and passage number: Ensure your P-gp overexpressing cells are healthy, within a consistent passage number range, and not overly confluent, as this can affect P-gp expression levels. Dye concentration and incubation time: Optimize the concentration of Rhodamine 123 and the incubation time for your specific cell line to ensure adequate loading without causing cytotoxicity. Inhibitor concentration and pre-incubation: Verify the concentration of your synthetic ardeemin and consider optimizing the pre-incubation time to allow for sufficient interaction with P-gp before the efflux measurement. |
| The P-gp ATPase assay shows minimal stimulation or inhibition with my synthetic ardeemin. What should I check? | The P-gp ATPase assay is sensitive to several experimental parameters. Membrane vesicle quality: Use high-quality P-gp-containing membrane vesicles with confirmed ATPase activity. ATP concentration: Ensure the ATP concentration is not limiting and is optimized for the assay. Assay buffer components: The composition of the assay buffer, including ion concentrations (e.g., Mg2+), can significantly impact enzyme activity. Refer to a validated protocol and ensure all components are correctly prepared. Compound solubility: Poor solubility of synthetic ardeemin in the aqueous assay buffer can lead to artificially low activity. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid inhibiting the enzyme. |
| I have successfully synthesized an ardeemin analog, but it still shows low bioactivity. What are the next steps? | Low bioactivity in an analog suggests that the structural modifications made were not favorable for interaction with P-gp. At this stage, a systematic Structure-Activity Relationship (SAR) study is recommended. This involves synthesizing a series of analogs with focused modifications to different parts of the ardeemin scaffold. Key areas to explore include the N-acyl group, the indole ring, and the stereochemistry of the various chiral centers. Computational modeling and docking studies can also provide valuable insights to guide the design of more potent analogs. |
Frequently Asked Questions (FAQs)
This section provides answers to general questions about synthetic ardeemin and its bioactivity.
| Question | Answer |
| What is the primary mechanism of action for ardeemin? | Ardeemin functions as a P-glycoprotein (P-gp) inhibitor. P-gp is an ATP-dependent efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell. By inhibiting P-gp, ardeemin can restore the intracellular concentration and efficacy of these drugs.[1] |
| Is synthetic ardeemin commercially available? | The total synthesis of (-)-ardeemin has been achieved, but it is a complex multi-step process.[2] While research-grade synthetic ardeemin and its analogs may be available from specialized chemical suppliers, they are not as widely accessible as more common laboratory reagents. |
| Are there any known synthetic analogs of ardeemin with improved bioactivity? | Yes, a notable example is AV200, a synthetic derivative of ardeemin. Studies have shown that AV200 is a potent modulator of multidrug resistance, with a potency significantly higher than that of the first-generation P-gp inhibitor, verapamil.[1] |
| What are some general strategies to improve the bioactivity of synthetic natural product analogs like ardeemin? | Several medicinal chemistry strategies can be employed. These include: Structural Simplification: Reducing the complexity of the natural product scaffold while retaining the key pharmacophore. Functional Group Modification: Introducing or modifying functional groups (e.g., through acylation, alkylation, or halogenation) to enhance binding affinity, solubility, or metabolic stability. Prodrug Design: Creating an inactive derivative that is converted to the active form in vivo to improve pharmacokinetic properties. Molecular Hybridization: Combining the pharmacophores of ardeemin with other known P-gp inhibitors to create novel hybrid molecules with potentially synergistic effects. |
| Besides P-gp inhibition, does ardeemin have other reported biological activities? | While the primary focus of ardeemin research has been on its P-gp inhibitory activity, some natural products with similar structural motifs have been shown to induce apoptosis in cancer cells. The marine alkaloid ascididemin, for instance, triggers apoptosis through a mitochondrial pathway involving caspase-2 and JNK activation.[3] It is plausible that ardeemin or its analogs could exert similar effects, representing an area for further investigation. |
Data Presentation
While specific IC50 values for the parent synthetic ardeemin are not consistently reported in publicly available literature, research has focused on developing more potent derivatives. The following table presents a comparison of the potency of the synthetic ardeemin derivative, AV200, with the well-known P-gp inhibitor, verapamil, in reversing multidrug resistance to various chemotherapeutic agents.
| Compound | Chemotherapeutic Agent | Potency Relative to Verapamil |
| AV200 | Doxorubicin | 7-fold higher |
| AV200 | Vincristine | 59-fold higher |
| AV200 | Paclitaxel | 12-fold higher |
| Data sourced from a study on the reversal of P-glycoprotein-mediated multidrug resistance by AV200.[1] |
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Inhibition
This protocol is a standard method to assess the functional activity of P-gp and the inhibitory potential of compounds like synthetic ardeemin.
Materials:
-
P-gp overexpressing cells (e.g., K562/ADM) and their parental sensitive cell line (e.g., K562)
-
Rhodamine 123 (Rh123)
-
Synthetic ardeemin or its analogs
-
Verapamil (positive control)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the P-gp overexpressing and sensitive cell lines in appropriate medium supplemented with FBS. Ensure the cells are in the logarithmic growth phase.
-
Cell Seeding: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight (for adherent cells).
-
Compound Pre-incubation: Treat the cells with various concentrations of synthetic ardeemin, verapamil (positive control), or vehicle (negative control) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Rh123.
-
Efflux Period: Add fresh, pre-warmed medium (containing the respective inhibitors) and incubate for an additional 30-60 minutes at 37°C to allow for Rh123 efflux.
-
Cell Harvesting: Harvest the cells (e.g., by trypsinization for adherent cells) and wash them with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rh123 using a flow cytometer (typically with an excitation wavelength of 488 nm and an emission wavelength of 525 nm).
-
Data Analysis: The increase in intracellular Rh123 fluorescence in the presence of an inhibitor compared to the vehicle control indicates P-gp inhibition. Calculate the IC50 value of the synthetic ardeemin by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
P-glycoprotein (P-gp) ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp substrates and inhibitors can modulate this activity.
Materials:
-
P-gp-containing membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
ATP
-
Synthetic ardeemin or its analogs
-
Verapamil (positive control/stimulator)
-
Sodium orthovanadate (Na3VO4, a general ATPase inhibitor)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents and standards in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions:
-
Basal Activity: P-gp membranes + Assay Buffer
-
Vanadate-sensitive Activity: P-gp membranes + Na3VO4
-
Compound Effect: P-gp membranes + Synthetic Ardeemin (at various concentrations)
-
Positive Control: P-gp membranes + Verapamil (or another known stimulator)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add ATP to all wells to start the reaction. Incubate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction & Color Development: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green) using a microplate reader.
-
Data Analysis:
-
Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.
-
The P-gp specific ATPase activity is the difference between the total activity (in the absence of vanadate) and the non-P-gp ATPase activity (in the presence of vanadate).
-
Determine the effect of synthetic ardeemin on P-gp ATPase activity by comparing the activity in the presence of the compound to the basal P-gp activity. The results can indicate whether the compound is a stimulator or an inhibitor of P-gp's ATPase function.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to ardeemin's mechanism of action and experimental evaluation.
Caption: P-glycoprotein mediated multidrug resistance and ardeemin's inhibitory action.
References
- 1. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by AV200, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (-)-ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis signaling triggered by the marine alkaloid ascididemin is routed via caspase-2 and JNK to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-N-Acetylardeemin from Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-N-Acetylardeemin from fungal cultures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the extraction and purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
Possible Causes:
-
Incomplete Cell Lysis: The extraction solvent may not be efficiently penetrating the fungal mycelia to release the intracellular this compound.
-
Suboptimal Extraction Solvent: The chosen solvent system may have poor solubility for this compound.
-
Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., pH, temperature).
-
Insufficient Extraction Time or Agitation: The extraction process may not be long enough or vigorous enough to allow for complete diffusion of the compound into the solvent.
Troubleshooting Steps:
-
Optimize Cell Lysis:
-
Consider mechanical disruption methods such as grinding the mycelia with liquid nitrogen or using bead beating before solvent extraction.
-
Enzymatic lysis using cell-wall degrading enzymes can also be explored.
-
-
Solvent System Optimization:
-
Aspergillus species produce a variety of secondary metabolites.[1] A common extraction method involves using a combination of polar and non-polar solvents.[2]
-
Try sequential extractions, starting with a non-polar solvent like ethyl acetate followed by a more polar solvent like methanol or a mixture of chloroform and methanol.[1][2]
-
-
Control Extraction Conditions:
-
Many alkaloids are sensitive to acidic conditions.[3] Maintain a neutral or slightly basic pH during extraction to prevent degradation.
-
Perform extractions at room temperature or below to minimize thermal degradation.
-
-
Enhance Extraction Efficiency:
-
Increase the extraction time and use continuous agitation (e.g., a shaker) to improve the diffusion of this compound into the solvent.
-
Problem 2: Poor Resolution and Peak Tailing during HPLC Purification
Possible Causes:
-
Inappropriate Column Chemistry: The stationary phase of the HPLC column may not be suitable for the separation of this compound from impurities.
-
Suboptimal Mobile Phase Composition: The mobile phase may not have the correct polarity or pH to achieve good separation.
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the analyte, causing peak tailing.[4]
-
Column Overloading: Injecting too much sample can lead to broad and asymmetric peaks.
Troubleshooting Steps:
-
Column Selection:
-
For indole alkaloids, reversed-phase columns (e.g., C18, C8) are commonly used.
-
If peak tailing is a persistent issue, consider using a column with end-capping or a polymer-based column to minimize silanol interactions.
-
-
Mobile Phase Optimization:
-
Perform a gradient elution to determine the optimal solvent strength for eluting this compound. A common mobile phase for alkaloid separation is a mixture of acetonitrile or methanol and water with a modifier.
-
Adjust the pH of the mobile phase. Since this compound is an alkaloid, a slightly basic mobile phase (e.g., using ammonium hydroxide or triethylamine as a modifier) can improve peak shape by suppressing the ionization of the analyte and silanol groups.[4]
-
-
Address Peak Tailing:
-
Optimize Sample Injection:
-
Reduce the injection volume or the concentration of the sample.
-
Dissolve the sample in the initial mobile phase to avoid peak distortion.
-
Problem 3: Presence of Contaminating Compounds in the Purified Fraction
Possible Causes:
-
Co-elution of Impurities: Other fungal metabolites with similar physicochemical properties may elute at the same retention time as this compound.
-
Lipid Contamination: Fungal cultures can produce significant amounts of lipids that can be co-extracted and interfere with purification.
-
Degradation Products: this compound may degrade during purification, leading to the appearance of new peaks.
Troubleshooting Steps:
-
Improve Chromatographic Selectivity:
-
Modify the mobile phase composition by changing the organic solvent (e.g., from acetonitrile to methanol) or the pH.
-
Try a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column).
-
-
Pre-purification to Remove Lipids:
-
Perform a liquid-liquid extraction with a non-polar solvent like hexane to remove lipids from the crude extract before proceeding to chromatography.
-
-
Assess and Mitigate Degradation:
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for the purification of this compound?
A1: A typical workflow for the purification of a fungal secondary metabolite like this compound involves several key steps. The following diagram illustrates a generalized workflow.
Q2: How can I monitor the purification process effectively?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the presence of this compound in different fractions during column chromatography. For HPLC, a UV detector is typically used. Since this compound is an indole alkaloid, it should have a characteristic UV absorbance profile that can be used for detection. Final purity should be assessed by analytical HPLC, and the structure confirmed by NMR and mass spectrometry.[7][8][9]
Q3: My purified this compound appears to be unstable and degrades over time. What can I do?
A3: The stability of purified compounds is often dependent on storage conditions.[10] For indole alkaloids, degradation can be triggered by light, oxygen, and extreme pH.[3] To enhance stability:
-
Store the purified compound as a dry solid at low temperatures (-20°C or -80°C).
-
Protect from light by using amber vials.
-
If in solution, use a buffered solution at a pH where the compound is most stable (typically neutral or slightly basic for alkaloids) and store frozen. Avoid repeated freeze-thaw cycles.
Q4: What are some common impurities I might encounter?
A4: Fungal cultures produce a complex mixture of secondary metabolites.[11] Common impurities can include other alkaloids, polyketides, and fatty acids. The specific impurities will depend on the fermentation conditions and the specific strain of Aspergillus fischeri. Broad-spectrum analysis of your crude extract by LC-MS can help in identifying potential impurities early in the purification process.
Experimental Protocols
Protocol 1: General Extraction of Fungal Secondary Metabolites
This protocol is a general guideline and may need to be optimized for this compound.
-
Harvesting: Separate the fungal mycelia from the liquid culture broth by filtration.
-
Mycelial Extraction:
-
Freeze-dry the mycelia and grind it into a fine powder.
-
Extract the powdered mycelia with a suitable solvent system (e.g., a 1:1 mixture of chloroform and methanol) with constant agitation for 24 hours.[1]
-
Filter the extract and concentrate it under reduced pressure.
-
-
Broth Extraction:
-
Perform a liquid-liquid extraction of the culture broth using an immiscible organic solvent like ethyl acetate.
-
Separate the organic layer and concentrate it under reduced pressure.
-
-
Combine and Pre-purify:
-
Combine the concentrated extracts from the mycelia and broth.
-
To remove non-polar impurities like lipids, perform a liquid-liquid partition between hexane and methanol/water. The desired compound is expected to be in the more polar layer.
-
Protocol 2: General HPLC Purification
This is a starting point for developing an HPLC purification method.
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% triethylamine (TEA), adjusted to pH 7.5 with formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TEA.
-
Gradient: Start with a linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at a wavelength determined from the UV-Vis spectrum of the crude extract (typically around 220 nm and 280 nm for indole alkaloids).
-
Fraction Collection: Collect fractions based on the elution of peaks and analyze them by analytical HPLC for purity.
Data Presentation
Table 1: Troubleshooting HPLC Issues
| Issue | Possible Cause | Recommended Solution |
| High Backpressure | Column frit blockage, sample precipitation | Back-flush the column; filter all samples and mobile phases.[12] |
| Low Backpressure | Leak in the system | Check all fittings and pump seals for leaks.[13] |
| Ghost Peaks | Contamination in the mobile phase or injector | Flush the injector and use fresh, high-purity mobile phase. |
| Retention Time Shifts | Change in mobile phase composition, temperature fluctuation | Prepare fresh mobile phase accurately; use a column oven for temperature control.[12] |
| Peak Tailing | Secondary interactions with the column | Add a competing base (e.g., TEA) to the mobile phase; use an end-capped column.[4] |
| Split Peaks | Column overloading, sample solvent incompatible with mobile phase | Reduce sample concentration; dissolve sample in the initial mobile phase. |
Visualization
Logical Troubleshooting Workflow for Low Yield
References
- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. azooptics.com [azooptics.com]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing the Pathogenic, Genomic, and Chemical Traits of Aspergillus fischeri, a Close Relative of the Major Human Fungal Pathogen Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aelabgroup.com [aelabgroup.com]
- 13. ijsdr.org [ijsdr.org]
Technical Support Center: 5-N-Acetylardeemin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-N-Acetylardeemin. The information is designed to address common analytical challenges encountered during its detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quantitative analysis of this compound?
A1: The most common and effective methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC-UV is a robust method for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or low-concentration samples.
Q2: What is a suitable column choice for the reversed-phase HPLC analysis of this compound?
A2: For reversed-phase HPLC analysis of pyrimidine derivatives like this compound, C8 and C18 silica gel columns are typically used.[3] A C18 column is a good starting point, offering a good balance of hydrophobic retention for this relatively complex heterocyclic compound.
Q3: How should I prepare a sample of this compound from a fungal fermentation broth for analysis?
A3: A common method for extracting fungal secondary metabolites from a fermentation broth involves liquid-liquid extraction.[4] The broth should first be separated from the mycelia by centrifugation or filtration. The supernatant can then be extracted with an organic solvent such as ethyl acetate. The organic phase is then evaporated to dryness and the residue reconstituted in the mobile phase for injection.
Q4: this compound is a multidrug resistance (MDR) reversal agent. What is its general mechanism of action?
A4: As an MDR reversal agent, this compound is thought to inhibit the function of efflux pumps like P-glycoprotein (P-gp) in cancer cells.[5][6][7] These pumps are responsible for actively transporting chemotherapeutic drugs out of the cell, leading to drug resistance. By inhibiting these pumps, this compound increases the intracellular concentration of the anticancer drug, restoring its efficacy.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and LC-MS/MS analysis of this compound.
HPLC-UV Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Adjust the mobile phase pH to ensure this compound is in a single ionic state. If the problem persists, try a new column. Dilute the sample to avoid overloading the column.[8] |
| Baseline Noise or Drift | Air bubbles in the system; Contaminated mobile phase; Detector lamp instability. | Degas the mobile phase thoroughly.[9] Prepare fresh mobile phase with high-purity solvents. Allow the detector lamp to warm up adequately. |
| Low Sensitivity | Low sample concentration; Non-optimal UV detection wavelength. | Concentrate the sample if possible. Determine the UV absorption maximum of this compound and set the detector to that wavelength. |
| Ghost Peaks | Contamination in the injection system or mobile phase; Carryover from a previous injection. | Flush the injection port and column with a strong solvent.[9] Run a blank injection to confirm the source of the ghost peak. |
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Poor ionization efficiency; Matrix effects (ion suppression); Incorrect mass transition settings. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Dilute the sample to mitigate matrix effects. Perform a product ion scan to confirm the correct precursor and product ions for Multiple Reaction Monitoring (MRM). |
| Poor Reproducibility | Inconsistent sample preparation; Fluctuation in MS source temperature. | Ensure a consistent and validated sample preparation protocol. Allow the mass spectrometer to stabilize before running samples. |
| No Peak Detected | The compound is not eluting from the column; The compound is not ionizing. | Check for blockages in the LC system.[10] Try a different ionization mode (e.g., positive vs. negative). Infuse a standard solution directly into the mass spectrometer to verify ionization. |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives.[9] Clean the LC system and mass spectrometer source. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC-UV
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition to cover the expected concentration range of the samples.
-
-
Sample Preparation (from fermentation broth):
-
Centrifuge 10 mL of the fermentation broth to pellet the mycelia.
-
To 5 mL of the supernatant, add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge to separate the layers and collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: High-Sensitivity Detection of this compound by LC-MS/MS
-
LC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient might be 10% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Precursor Ion (Q1): [M+H]+ of this compound.
-
Product Ions (Q3): Select two to three stable and abundant fragment ions for quantification and qualification. These would be determined by infusing a standard and performing a product ion scan.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation:
-
Follow the same sample preparation protocol as for HPLC-UV. Ensure the final reconstitution solvent is compatible with the LC-MS system.
-
Quantitative Data Summary
The following tables present hypothetical but realistic performance characteristics for the analytical methods described. These values should be validated in your laboratory.
Table 1: HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Value |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Value |
| Linear Range | 0.5 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Conceptual signaling pathway of MDR reversal by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 5. Multidrug resistance reversal agent, NSC77037, identified with a cell-based screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Multidrug resistance and its reversal. General review of fundamental aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches to multidrug resistance reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. conquerscientific.com [conquerscientific.com]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ardeemin.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving the biosynthesis or chemical synthesis of ardeemin.
| Question | Answer |
| Why am I not seeing any ardeemin production in my in vitro biosynthetic reaction? | There are several potential reasons for a lack of ardeemin production. First, verify the activity of your enzymes, ArdA and ArdB. These are large and complex enzymes that can be sensitive to purification and storage conditions. Ensure that all necessary co-factors and substrates, including anthranilate, L-alanine, L-tryptophan, and dimethylallyl diphosphate, are present in the correct concentrations. Also, check the reaction buffer for optimal pH and temperature. It is advisable to run positive controls with known active enzymes to rule out systemic issues. |
| My reaction is producing the intermediate, ardeemin FQ, but not the final ardeemin product. What is happening? | This issue points towards a problem with the second step of the biosynthetic pathway, which is catalyzed by the prenyltransferase ArdB.[1][2][3] The accumulation of ardeemin FQ suggests that ArdA is functional.[1] The problem likely lies with ArdB activity or the availability of its co-substrate, dimethylallyl diphosphate. Verify the integrity and activity of your ArdB preparation. Also, ensure that the dimethylallyl diphosphate is of high quality and has not degraded. |
| I am observing multiple diastereomers in my synthetic reaction product. How can I avoid this? | The synthesis of ardeemin and its precursors can be prone to epimerization at asymmetric centers, leading to the formation of diastereomers.[1] This is often exacerbated by harsh reaction conditions, such as high temperatures or strong bases/acids. To minimize epimerization, consider using milder reaction conditions. Microwave-assisted synthesis, while rapid, may require careful optimization to avoid this side reaction.[1] Chiral chromatography may be necessary to separate the desired diastereomer. |
| What is the correct order of substrate incorporation in the biosynthesis of ardeemin? | The trimodular nonribosomal peptide synthetase (NRPS) ArdA synthesizes the tripeptide in the order of anthranilate, D-alanine, and then L-tryptophan.[3] This is then cyclized to form the intermediate ardeemin FQ.[3] |
Experimental Protocols
Key Experiment: In Vitro Biosynthesis of Ardeemin
Objective: To produce ardeemin from its precursors using purified enzymes.
Materials:
-
Purified ArdA enzyme
-
Purified ArdB enzyme
-
Anthranilate
-
L-alanine
-
L-tryptophan
-
Dimethylallyl diphosphate (DMAPP)
-
ATP
-
MgCl₂
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., methanol or ethyl acetate)
-
HPLC system for analysis
Methodology:
-
Set up the reaction mixture in the reaction buffer containing ATP and MgCl₂.
-
Add the substrates: anthranilate, L-alanine, and L-tryptophan.
-
Initiate the reaction by adding the ArdA enzyme.
-
Incubate at the optimal temperature for ArdA activity to produce ardeemin FQ.
-
After a sufficient incubation period for ardeemin FQ formation, add DMAPP and the ArdB enzyme.
-
Continue the incubation at the optimal temperature for ArdB activity.
-
Stop the reaction by adding a quenching solution.
-
Analyze the reaction products by HPLC to detect and quantify ardeemin formation.
Visualizations
Caption: The two-enzyme biosynthetic pathway of ardeemin.
Caption: A logical workflow for troubleshooting ardeemin biosynthesis.
References
- 1. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Multidrug Resistance Reversal Activity of Ardeemin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of ardeemin, a hexacyclic peptidyl alkaloid, and its analogues in the context of reversing multidrug resistance (MDR) in cancer cells. The information presented herein is supported by experimental data from published studies, with a focus on quantitative comparisons, experimental methodologies, and the underlying mechanisms of action.
Introduction to Ardeemin and Multidrug Resistance
Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), encoded by the MDR1 gene. These transporters function as efflux pumps, actively removing chemotherapeutic agents from cancer cells and thereby reducing their efficacy. Ardeemin, isolated from Aspergillus fischeri, and its synthetic analogues have emerged as potent inhibitors of these MDR pumps, showing promise in resensitizing resistant cancer cells to conventional chemotherapy.
Comparative Analysis of Biological Activity
The primary mechanism by which ardeemin and its analogues reverse MDR is through the inhibition of P-glycoprotein. Several analogues have been synthesized and evaluated for their potency in this regard. Below is a summary of the quantitative data on their MDR reversal activity.
Table 1: Comparison of MDR Reversal Activity of Ardeemin Analogues
| Compound | Cell Line | Chemotherapeutic Agent | Concentration of Analogue | Fold Reversal of Resistance | Reference Compound (Fold Reversal) |
| 5-N-acetylardeemin | CCRF-CEM/VBL₁₀₀ | Vinblastine | 15 µM | ~760 | Verapamil (75 µM, ~760) |
| This compound | CCRF-CEM/VBL₁₀₀ | Taxol | 10 µM | ~361 (from 1,372-fold resistant to 3.8-fold) | - |
| 5-N-acetyl-8-demethylardeemin | CCRF-CEM/VBL₁₀₀ | Vinblastine | 15 µM | ~760 | Verapamil (75 µM, ~760) |
| This compound | MDR-Pgp⁺ Lung Cancer Cells | Doxorubicin | 20 µM | 50- to 66-fold | - |
| 5-N-formylardeemin | MCF-7-R (Breast Cancer) | Doxorubicin | Not Specified | Strong enhancement of anti-cancer efficacy | - |
| 5-N-formylardeemin | A549-R (Lung Cancer) | Doxorubicin | Not Specified | Strong enhancement of anti-cancer efficacy | - |
Fold reversal is a measure of how many times the analogue reduces the resistance of the cancer cells to the chemotherapeutic agent.
Mechanisms of Action
Ardeemin and its analogues employ at least two distinct mechanisms to combat multidrug resistance:
-
Direct P-glycoprotein Inhibition: Analogues such as this compound act as competitive inhibitors of P-gp.[1] They bind to the transporter, likely at the same site as chemotherapeutic drugs, thereby preventing the efflux of these agents from the cancer cell. This leads to an increased intracellular accumulation of the chemotherapy drug, restoring its cytotoxic effect.
-
Downregulation of MDR1 Gene Expression: The synthetic derivative 5-N-formylardeemin has been shown to inhibit the expression of the MDR1 gene, which leads to a decrease in the production of P-glycoprotein.[2] This reduction in the number of efflux pumps on the cell surface is a distinct mechanism that also contributes to the reversal of MDR. The precise signaling pathway is under investigation, but likely involves the modulation of transcription factors that regulate MDR1 expression, such as those in the PI3K/Akt or NF-κB pathways.
Experimental Protocols
The evaluation of ardeemin and its analogues as MDR reversal agents involves several key in vitro experiments.
Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To determine the concentration of the chemotherapeutic agent required to kill 50% of the cells (IC₅₀) in the presence and absence of the ardeemin analogue.
-
Methodology:
-
MDR cancer cells (e.g., CCRF-CEM/VBL₁₀₀, MCF-7-R) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of a chemotherapeutic agent (e.g., vinblastine, doxorubicin) either alone or in combination with a fixed, non-toxic concentration of the ardeemin analogue.
-
After a set incubation period (e.g., 48-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells metabolize the MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
The IC₅₀ values are calculated from the dose-response curves. The fold reversal of resistance is determined by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of the analogue.
-
Drug Accumulation Assay (e.g., Rhodamine 123 or Doxorubicin Accumulation)
-
Objective: To measure the intracellular accumulation of a fluorescent P-gp substrate to assess the inhibitory effect of ardeemin analogues on the pump's function.
-
Methodology:
-
MDR cancer cells are pre-incubated with a non-toxic concentration of the ardeemin analogue or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
A fluorescent P-gp substrate, such as rhodamine 123 or doxorubicin (which is naturally fluorescent), is added to the cells.
-
The cells are incubated for a specific period to allow for drug uptake and efflux.
-
After incubation, the cells are washed with a cold buffer to stop the transport process.
-
The intracellular fluorescence is measured using a flow cytometer or a fluorescence microscope.
-
An increase in intracellular fluorescence in the presence of the ardeemin analogue indicates inhibition of P-gp-mediated efflux.
-
Western Blotting for P-glycoprotein Expression
-
Objective: To determine the effect of ardeemin analogues on the protein levels of P-glycoprotein.
-
Methodology:
-
MDR cancer cells are treated with the ardeemin analogue for a specified duration (e.g., 24-48 hours).
-
Total protein is extracted from the cells, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for P-glycoprotein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate. A loading control (e.g., β-actin) is used to ensure equal protein loading.
-
A decrease in the intensity of the P-gp band in treated cells compared to untreated cells indicates that the analogue downregulates P-gp expression.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the key processes involved in the activity of ardeemin and its analogues.
Caption: Workflow of competitive P-gp inhibition by ardeemin analogues.
Caption: Signaling pathway for downregulation of P-gp expression.
Conclusion
Ardeemin and its analogues represent a promising class of compounds for overcoming multidrug resistance in cancer. Their ability to both directly inhibit P-glycoprotein and, in some cases, downregulate its expression provides a dual-pronged approach to restoring the efficacy of conventional chemotherapeutic agents. The quantitative data indicate that certain analogues possess potency comparable to or exceeding that of the well-characterized MDR modulator, verapamil. Further research into the structure-activity relationships and the specific signaling pathways modulated by these compounds will be crucial for the development of novel and effective adjuvants in cancer therapy.
References
A Comparative Guide to the P-glycoprotein Inhibitory Effects of 5-N-Acetylardeemin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-N-Acetylardeemin's effect on P-glycoprotein (P-gp) with other known P-gp inhibitors. The information is supported by experimental data and includes detailed methodologies for key validation assays.
Understanding P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter. It functions as an ATP-dependent efflux pump, actively removing a wide array of structurally diverse compounds from cells. This mechanism plays a vital role in protecting cells from toxic substances. However, in the context of cancer therapy, the overexpression of P-gp in tumor cells is a major cause of multidrug resistance (MDR). By expelling chemotherapeutic agents from cancer cells, P-gp reduces their intracellular concentration and, consequently, their efficacy. Therefore, the development of P-gp inhibitors is a key strategy to overcome MDR and enhance the effectiveness of cancer treatments.
This compound: A Potent Modulator of P-gp-Mediated Resistance
This compound is a hexahydropyrroloindole alkaloid that has been identified as a potent agent for reversing multidrug resistance in cancer cells. Studies have shown that (-)-5-N-acetylardeemin can effectively reverse adriamycin resistance in multidrug-resistant human breast cancer (MCF-7/Adr) and non-small cell lung cancer (A549/Adr) cells.[1]
Comparative Analysis of P-gp Inhibitors
The following table provides a comparative overview of this compound and other well-characterized P-gp inhibitors. It is important to note the variability in reported IC50 values for many inhibitors, which can be influenced by the specific experimental system and assay conditions used.[3][4][5][6]
| Inhibitor | Generation | Mechanism of Action | Potency (IC50/Ki/Reversal Fold) |
| This compound | Natural Product Derivative | Competitive P-gp inhibitor | 10.8-fold reversal of adriamycin resistance in MCF-7/Adr cells and 20.1-fold in A549/Adr cells at 10 µM[1] |
| Verapamil | First | Competitive inhibitor, also affects P-gp expression[7] | Highly variable; typically in the low µM range (e.g., ~2-15 µM) |
| Cyclosporin A | First | Non-competitive inhibitor | Variable; IC50 values often in the range of 1-10 µM |
| Tariquidar (XR9576) | Third | Non-competitive inhibitor | High potency; Kd ≈ 5.1 nM, IC50 ≈ 40 nM |
| Zosuquidar (LY335979) | Third | Non-competitive inhibitor | High potency; Ki ≈ 60 nM |
| Elacridar (GF120918) | Third | Dual P-gp and BCRP inhibitor | High potency; IC50 values in the low nM range (e.g., ~50 nM)[8] |
Experimental Protocols for P-gp Inhibition Assays
Two common in vitro methods for validating the effect of compounds on P-gp are the Calcein-AM efflux assay and the P-gp ATPase activity assay.
Calcein-AM Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Calcein-AM.
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein. In cells overexpressing P-gp, calcein is actively transported out of the cell, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.
Detailed Protocol:
-
Cell Culture:
-
Culture P-gp-overexpressing cells (e.g., NCI/ADR-RES, MES-SA/Dx5) and their corresponding parental (sensitive) cell line in appropriate culture medium.
-
Seed the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
Create a serial dilution of the compounds in a suitable assay buffer (e.g., HBSS or phenol red-free medium). Include a positive control (e.g., verapamil) and a vehicle control (DMSO).
-
-
Assay Procedure:
-
Wash the cells twice with warm assay buffer.
-
Add the diluted compounds to the respective wells and pre-incubate for 30-60 minutes at 37°C.
-
Prepare a working solution of Calcein-AM in the assay buffer (final concentration typically 0.1-1 µM).
-
Add the Calcein-AM solution to all wells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular Calcein-AM.
-
Add fresh, ice-cold assay buffer to each well.
-
-
Data Acquisition and Analysis:
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the percent inhibition of P-gp activity relative to the positive control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The basal ATPase activity of P-gp is stimulated in the presence of its substrates. P-gp inhibitors can either inhibit this substrate-stimulated ATPase activity or, in some cases, inhibit the basal ATPase activity.
Detailed Protocol:
-
Reagents and Materials:
-
P-gp-containing membranes (commercially available or prepared from P-gp-overexpressing cells).
-
Assay buffer (e.g., Tris-HCl, MgCl2, EGTA, and sodium azide).
-
ATP solution.
-
A P-gp stimulating substrate (e.g., verapamil).
-
Test compounds (e.g., this compound).
-
A phosphate detection reagent (e.g., malachite green-based reagent or a luciferase-based ATP detection kit like Pgp-Glo™).[9][10]
-
-
Assay Procedure:
-
In a 96-well plate, add the P-gp membranes to the assay buffer.
-
Add the test compound at various concentrations. Include a positive control inhibitor (e.g., sodium orthovanadate), a vehicle control, and a control with the stimulating substrate alone.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-40 minutes), allowing for ATP hydrolysis.
-
Stop the reaction by adding the phosphate detection reagent or by placing the plate on ice.
-
-
Data Acquisition and Analysis:
-
Measure the amount of inorganic phosphate released (if using a colorimetric assay) or the remaining ATP (if using a luminescence-based assay) according to the manufacturer's instructions.
-
Calculate the change in ATPase activity relative to the control wells.
-
Plot the percentage of ATPase activity against the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Visualizing P-gp Mechanism and Experimental Workflows
P-gp Mediated Drug Efflux and Inhibition Pathway
Caption: P-gp utilizes ATP hydrolysis to efflux drugs, which is inhibited by this compound.
Experimental Workflow for Calcein-AM Assay
Caption: Workflow for assessing P-gp inhibition using the Calcein-AM efflux assay.
References
- 1. Reversal of P-gp mediated multidrug resistance in-vitro and in-vivo by FG020318 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery of novel P-glycoprotein inhibitors targeting the nucleotide binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 7. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by AV200, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. bmglabtech.com [bmglabtech.com]
Cross-Validation of 5-N-Acetylardeemin's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of 5-N-Acetylardeemin, focusing on its role as a multidrug resistance (MDR) reversal agent. Its performance is compared with other known MDR modulators and a standard chemotherapeutic agent.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and comparator compounds against multidrug-resistant cancer cell lines.
Table 1: Standalone Cytotoxicity of this compound
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | P388/DX (Doxorubicin-resistant leukemia) | 25 | [1] |
Table 2: Reversal of Doxorubicin Resistance in Human Cancer Cell Lines
| Cell Line | Treatment | Reversal Fold | Reference |
| MCF-7/Adr (Adriamycin-resistant breast cancer) | 10 µM (-)-5-N-Acetylardeemin | 10.8 | [2] |
| A549/Adr (Adriamycin-resistant non-small cell lung cancer) | 10 µM (-)-5-N-Acetylardeemin | 20.1 | [2] |
Table 3: Comparative Efficacy of MDR Reversal Agents
| Compound | Cell Line | Chemotherapeutic Agent | Fold Reversal/Enhancement | Reference |
| This compound (20 µM) | MDR-Pgp+ lung cancer cells | Doxorubicin | 50- to 66-fold | [1] |
| This compound (20 µM) | MDR-[Pgp+ and MRP+], lung cancer cells | Doxorubicin | 110- to 200-fold | [1] |
| This compound | Multidrug-resistant cells | Vinblastine or Taxol | Up to 700-fold | [1] |
| Verapamil (16 µg/mL) | MGH-U1R (Doxorubicin-resistant bladder carcinoma) | Doxorubicin | 2.5-fold decrease in IC50 | [3] |
| Cyclosporin A | MDR cancer cells | Doxorubicin, Vincristine, Taxol, Etoposide | Significant reversal | [4] |
Table 4: IC50 Values of Doxorubicin in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 of Doxorubicin (µM) | Reference |
| KB-3-1 (sensitive) | 0.03 | [5] |
| KB-8-5 (multidrug-resistant) | 0.12 | [5] |
| MCF-7 (breast cancer) | 8.306 | [6] |
| MDA-MB-231 (breast cancer) | 6.602 | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.[7][8]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (this compound, Doxorubicin, etc.)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include untreated control wells.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Cancer cell lines of interest
-
Test compounds
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in the provided Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Note on Apoptosis Data for this compound: While literature suggests that this compound potentiates apoptosis when used in combination with other chemotherapeutic agents, specific quantitative data (e.g., percentage of apoptotic cells) for its standalone effect was not available in the reviewed sources.[9]
Visualizations
Signaling Pathway
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating anticancer and MDR reversal agents.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
The Ardeemin Family: A Comparative Guide to their Structure-Activity Relationship in Overcoming Multidrug Resistance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ardeemin derivatives and their activity in reversing multidrug resistance (MDR) in cancer cells. The information presented herein is based on published experimental data and aims to elucidate the key structural features influencing their biological activity.
Ardeemin and its analogues are a class of hexacyclic peptidyl alkaloids that have garnered significant interest for their ability to counteract multidrug resistance, a major obstacle in cancer chemotherapy.[1] Their primary mechanism of action involves the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is responsible for pumping out a broad spectrum of anticancer drugs.[1][2] By inhibiting P-gp, ardeemin derivatives can restore the efficacy of conventional chemotherapeutic agents.
Core Structure and Sites of Modification
The core structure of ardeemin is a complex hexacyclic system. The key sites for chemical modification on the ardeemin scaffold to generate derivatives are primarily at the N-5 position of the pyrazinoquinazoline ring and the C-8 position of the indole ring. Variations at these positions have been explored to modulate the potency and pharmacological properties of these compounds.
Caption: Core structure of ardeemin and key modification sites.
Comparative Biological Activity of Ardeemin Derivatives
The following table summarizes the quantitative data on the MDR reversal activity of key ardeemin derivatives. The data is primarily focused on their ability to sensitize drug-resistant cancer cell lines to conventional chemotherapeutics like doxorubicin, vinblastine, and taxol. The "Reversal Fold" indicates how many times more sensitive the resistant cells become to the chemotherapeutic agent in the presence of the ardeemin derivative.
| Derivative | Modification | Cell Line | Chemotherapeutic Agent | IC50 of Chemo alone (nM) | IC50 of Chemo + Derivative (nM) | Reversal Fold | Reference |
| 5-N-acetylardeemin (NAA) | N-5 Acetyl | CCRF-CEM/VBL100 | Vinblastine | 632 | 0.1 - 0.2 | ~760 | [3] |
| CCRF-CEM/VBL100 | Taxol | 1,372-fold resistant | 3.8-fold resistant | >360 | [3] | ||
| SHP-77 (P-gp+ & MRP+) | Doxorubicin | 2.35 µM | 0.009 µM (with 6 µM NAA) | 260 | |||
| SW2R160 (P-gp+) | Doxorubicin | 2.04 µM | ~0.04 µM (with 20 µM NAA) | ~50 | |||
| 5-N-acetyl-8-demethylardeemin (NADMA) | N-5 Acetyl, C-8 Demethyl | CCRF-CEM/VBL100 | Vinblastine | 632 | 0.1 - 0.2 | ~760 | [3] |
| SHP-77 (P-gp+ & MRP+) | Doxorubicin | 2.35 µM | 0.021 µM (with 20 µM NADMA) | 110 | |||
| SW2R160 (P-gp+) | Doxorubicin | 2.04 µM | ~0.03 µM (with 20 µM NADMA) | ~66 | |||
| 5-N-formylardeemin | N-5 Formyl | MCF-7-R | Doxorubicin | - | Strong enhancement | - | [4] |
| A549-R | Doxorubicin | - | Strong enhancement | - | [4] | ||
| MCF-7-R | Vincristine | - | Strong enhancement | - | [4] | ||
| A549-R | Vincristine | - | Strong enhancement | - | [4] |
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which ardeemin derivatives reverse MDR is through the inhibition of P-glycoprotein (P-gp). P-gp is a transmembrane protein that acts as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of the cell. This reduces the intracellular drug concentration to sub-lethal levels, rendering the cancer cells resistant to treatment. Ardeemin derivatives have been shown to competitively inhibit the binding of P-gp substrates.[1] Furthermore, some derivatives, such as 5-N-formylardeemin, have been found to inhibit the expression of the MDR-1 gene, which codes for P-gp.[4]
Caption: Mechanism of P-gp inhibition by ardeemin derivatives.
Experimental Protocols
Cytotoxicity and MDR Reversal Assay (Sulforhodamine B Assay)
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is widely used to assess the cytotoxicity of compounds and their ability to reverse multidrug resistance.
Materials:
-
96-well microtiter plates
-
Adherent cancer cell lines (parental and MDR variants)
-
Cell culture medium
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the ardeemin derivative. Include appropriate controls (untreated cells, cells treated with the derivative alone).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the ardeemin derivative.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Conclusion
The available data indicates that ardeemin derivatives are potent inhibitors of P-glycoprotein-mediated multidrug resistance. The modifications at the N-5 and C-8 positions of the ardeemin core structure have a significant impact on their activity. Specifically, the N-acetyl and N-formyl substitutions at the N-5 position, as well as demethylation at the C-8 position, have been shown to yield highly active compounds. These derivatives effectively sensitize various MDR cancer cell lines to conventional chemotherapeutic agents at non-toxic concentrations. The primary mechanism of action is the direct inhibition of P-gp efflux activity, and in some cases, the downregulation of MDR-1 gene expression. Further research into a wider range of ardeemin analogues and a deeper understanding of their interactions with P-gp and related signaling pathways will be crucial for the development of these promising compounds as clinical candidates for overcoming multidrug resistance in cancer.
References
Unlocking Pandora's Box: A Comparative Analysis of Indole Alkaloid Inhibitors Targeting Multidrug Resistance in Cancer
For researchers, scientists, and drug development professionals at the forefront of oncology, the pervasive challenge of multidrug resistance (MDR) remains a critical obstacle to effective cancer chemotherapy. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a primary mechanism by which cancer cells evade the cytotoxic effects of therapeutic agents. In the quest for potent MDR modulators, indole alkaloids have emerged as a promising class of natural and synthetic compounds capable of reversing this resistance. This guide provides a comparative analysis of various indole alkaloid derivatives, summarizing key experimental data to aid in the selection and development of novel MDR inhibitors.
The development of effective P-gp inhibitors is a key strategy to resensitize resistant cancer cells to conventional chemotherapeutics. This guide delves into the experimental data of several indole alkaloid derivatives, focusing on their ability to inhibit P-gp and reverse MDR in various cancer cell lines. The data presented is compiled from multiple studies, offering a comparative overview of their potency and efficacy.
Performance Comparison of Indole Alkaloid MDR Inhibitors
The following table summarizes the in vitro activity of various indole alkaloid derivatives against cancer cell lines that overexpress P-glycoprotein. The key metrics for comparison include the half-maximal inhibitory concentration (IC50) for cell viability and the reversal fold (RF), which quantifies the extent to which the compound restores the cytotoxicity of a standard anticancer drug like doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) - Resistant Cells | IC50 (µM) - Sensitive Cells | Reversal Fold (RF) | Reference |
| Dregamine | L5178Y MDR | 22.97 ± 0.48 | 37.21 ± 4.99 | - | [1] |
| Dregamine Derivative 17 (trimethoxyphenyl motif) | L5178Y MDR | - | - | Strong inhibition at 0.2 µM | [2] |
| Dregamine Derivative 18 (naphthyl motif) | L5178Y MDR | - | - | Strong inhibition at 0.2 µM | [2] |
| Dregamine Derivative 19 (naphthyl motif) | L5178Y MDR | - | - | Strong inhibition at 0.2 µM | [2] |
| N-(para-bromobenzyl)tabernaemontanine (NBBT) | KB-ChR-8-5 | - | - | Reduces Doxorubicin Fold Resistance from 6.3 to 0.4 | [3] |
| 12,13-dinitro-8-oxocoptisine (6c) | MCF-7/ADM | - | - | 213-fold increase in Adriamycin sensitivity at 10 µM | [4] |
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
For the purpose of reproducibility and standardization, detailed protocols for the key experiments are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
-
Indole alkaloid compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[5]
-
Treat the cells with various concentrations of the indole alkaloid compounds and incubate for 48-72 hours.[5]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][7]
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Rhodamine 123 Accumulation Assay
This assay is a functional test to assess the inhibitory activity of compounds on P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 inside the cells, which can be quantified by flow cytometry or fluorescence microscopy.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Indole alkaloid compounds
-
Rhodamine 123
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Harvest and wash the cells, then resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with the indole alkaloid compounds at various concentrations for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.[10]
-
Stop the incubation by adding ice-cold PBS and centrifuge the cells.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
-
The increase in fluorescence in the presence of the inhibitor compared to the control indicates P-gp inhibition.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The ATPase activity of P-gp is stimulated in the presence of its substrates. This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of test compounds to determine if they are substrates or inhibitors.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells)
-
Indole alkaloid compounds
-
ATP
-
Assay buffer (containing MgCl₂, EGTA, and a buffer like Tris-HCl)
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based reagent.
-
Microplate reader
Procedure:
-
Pre-incubate the P-gp membranes with the indole alkaloid compounds at various concentrations in the assay buffer for 5-10 minutes at 37°C.
-
Initiate the reaction by adding a defined concentration of MgATP.[11]
-
Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C.[11]
-
Stop the reaction by adding a stop solution (e.g., cold SDS).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
The absorbance is read at a specific wavelength (e.g., 620-650 nm).
-
A decrease in verapamil-stimulated ATPase activity indicates that the compound is an inhibitor, while an increase in basal ATPase activity suggests the compound is a substrate.[12]
Conclusion
The presented data highlights the potential of indole alkaloids as a versatile scaffold for the development of potent MDR inhibitors. Derivatives of dregamine and tabernaemontanine, particularly those with appended aromatic moieties, have demonstrated significant P-gp inhibitory activity and the ability to reverse doxorubicin resistance in cancer cells. The provided experimental protocols offer a standardized framework for the evaluation of new chemical entities in this class. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising in vitro findings into clinically effective therapies for drug-resistant cancers.
References
- 1. Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reversal of P-glycoprotein-mediated multidrug resistance by natural N-alkylated indole alkaloid derivatives in KB-ChR-8-5 drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and multidrug resistance reversal activity evaluation of 8-oxocoptisine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay [mdpi.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. In Silico Screening for Inhibitors of P-Glycoprotein That Target the Nucleotide Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Intracellular Drug Accumulation: A Comparative Guide to 5-N-Acetylardeemin and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the intracellular accumulation of therapeutic compounds is a critical step in understanding drug efficacy, mechanisms of action, and potential resistance pathways. This guide provides a comprehensive comparison of 5-N-Acetylardeemin, a potent modulator of multidrug resistance, with other established methods for verifying intracellular drug concentrations. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective evaluation of these techniques.
This compound: A Potent Tool for Enhancing Intracellular Drug Levels
This compound (NAA) is a hexacyclic indole alkaloid that has demonstrated significant efficacy in reversing multidrug resistance (MDR) in cancer cells. Its primary mechanism of action involves the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells. By blocking P-gp, this compound effectively increases the intracellular concentration of co-administered drugs, thereby restoring their cytotoxic effects in resistant cells.
Mechanism of Action of this compound
The diagram below illustrates the proposed mechanism by which this compound enhances intracellular drug accumulation. In multidrug-resistant cells, P-glycoprotein actively pumps anticancer drugs out of the cell, leading to reduced intracellular concentrations and diminished therapeutic efficacy. This compound acts as a competitive inhibitor of P-gp, preventing the efflux of these drugs and leading to their accumulation within the cell.
Caption: Mechanism of this compound (NAA) action.
Comparative Analysis of Methods for Confirming Intracellular Drug Accumulation
Several methods are available to confirm and quantify the intracellular accumulation of drugs. The choice of method often depends on the specific drug, the cell type, and the research question. Below is a comparison of this compound-mediated accumulation with other common techniques.
Quantitative Data Comparison
| Method | Principle | Typical Quantitative Readout | Advantages | Limitations |
| This compound (NAA) Co-administration | P-gp inhibition leading to increased intracellular retention of a co-administered drug. | Fold-reversal of drug resistance (up to 700-fold for vinblastine and taxol)[1]; Increased intracellular drug concentration. | High potency in reversing MDR; useful for studying P-gp-mediated resistance. | Indirect method of confirming accumulation; requires a P-gp substrate drug. |
| LC-MS/MS | Direct quantification of the drug in cell lysates. | Absolute intracellular concentration (e.g., ng/mg protein, µM). | High sensitivity and specificity; considered the gold standard for quantification. | Requires specialized equipment; sample preparation can be complex. |
| Fluorescent Dye Accumulation (e.g., Rhodamine 123) | A fluorescent P-gp substrate (Rhodamine 123) is used. Inhibition of P-gp leads to increased intracellular fluorescence. | IC50 values for P-gp inhibitors; fold-increase in fluorescence. | High-throughput screening compatible; provides a functional measure of P-gp activity. | Indirectly measures accumulation of a probe, not the drug of interest. |
| Flow Cytometry with Fluorescent Drugs (e.g., Doxorubicin) | The intrinsic fluorescence of a drug like doxorubicin is measured in individual cells. | Mean fluorescence intensity (MFI); percentage of fluorescent cells. | Single-cell analysis provides population heterogeneity data; relatively rapid. | Limited to fluorescent drugs; potential for spectral overlap with other cellular components. |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Confirming Drug Accumulation with this compound using the Oil-Layer Rapid Microcentrifuge Method
This protocol is adapted from the "spin through oil" method and is suitable for measuring the intracellular accumulation of a radiolabeled or fluorescent drug in the presence and absence of this compound.
Materials:
-
Multidrug-resistant and sensitive parental cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test drug (e.g., radiolabeled [³H]-Vinblastine)
-
This compound (NAA)
-
Silicone oil (e.g., Dow Corning 550) or a mixture of silicone and mineral oil to achieve a density of ~1.03 g/mL
-
Microcentrifuge tubes (1.5 mL)
-
Scintillation fluid and vials (for radiolabeled drugs) or a microplate reader (for fluorescent drugs)
Procedure:
-
Cell Seeding: Seed the multidrug-resistant and sensitive cells in appropriate culture plates and grow to 80-90% confluency.
-
Drug Incubation:
-
Prepare drug solutions in culture medium with and without a non-toxic concentration of this compound (e.g., 10 µM).
-
Add the radiolabeled or fluorescent test drug to the solutions at the desired concentration.
-
Remove the culture medium from the cells and add the drug-containing medium.
-
Incubate for the desired time period (e.g., 60 minutes) at 37°C.
-
-
Cell Harvesting and Washing:
-
After incubation, aspirate the drug-containing medium.
-
Wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Trypsinize the cells and resuspend them in a known volume of ice-cold PBS.
-
-
Separation of Cells from Extracellular Medium:
-
Add a layer of silicone oil (e.g., 200 µL) to the bottom of a microcentrifuge tube.
-
Carefully layer the cell suspension (e.g., 200 µL) on top of the oil.
-
Centrifuge at high speed (e.g., 12,000 x g) for 2 minutes. The cells will pellet at the bottom of the tube, passing through the oil layer, which separates them from the aqueous medium.
-
-
Cell Lysis and Quantification:
-
Aspirate the aqueous layer and the oil layer carefully, without disturbing the cell pellet.
-
Lyse the cell pellet in a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).
-
For radiolabeled drugs: Add the cell lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescent drugs: Transfer the cell lysate to a microplate and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the radioactivity or fluorescence signal to the protein concentration of the cell lysate.
-
Calculate the fold-increase in intracellular drug accumulation in the presence of this compound compared to the control (drug alone).
-
Quantification of Intracellular Drug Concentration by LC-MS/MS
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the drug of interest as described in the previous protocol. After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis and Protein Precipitation: Lyse the cells in a specific volume of lysis buffer (e.g., methanol/water mixture). Add an internal standard to the lysate for accurate quantification. Precipitate the proteins by centrifugation.
-
Sample Analysis: Inject the supernatant containing the drug and internal standard into an LC-MS/MS system.
-
Data Analysis: Generate a standard curve using known concentrations of the drug. Quantify the intracellular drug concentration in the samples by comparing their peak areas to the standard curve and normalizing to the cell number or protein content.
Rhodamine 123 Accumulation Assay for P-gp Inhibition
Procedure:
-
Cell Seeding: Seed P-gp overexpressing cells in a multi-well plate.
-
Inhibitor Incubation: Treat the cells with various concentrations of the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., verapamil) for a defined period (e.g., 30 minutes).
-
Rhodamine 123 Staining: Add Rhodamine 123 to each well at a final concentration of approximately 5 µM and incubate for another 30-60 minutes at 37°C.
-
Washing and Fluorescence Measurement: Wash the cells with ice-cold PBS to remove extracellular dye. Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the fluorescence intensity against the inhibitor concentration.
Doxorubicin Accumulation Assay using Flow Cytometry
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells (trypsinized) with varying concentrations of doxorubicin, with or without a P-gp inhibitor, for a specific duration.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer, detecting the doxorubicin fluorescence in the appropriate channel (e.g., PE or FITC channel).
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. A higher MFI indicates greater intracellular doxorubicin accumulation.
Experimental Workflows
The following diagrams illustrate the general workflows for the discussed experimental methods.
Caption: General workflows for drug accumulation assays.
Conclusion
Confirming the intracellular accumulation of drugs is a multifaceted challenge that requires careful selection of appropriate methodologies. This compound presents a powerful pharmacological tool to not only confirm but also enhance the intracellular concentration of P-gp substrate drugs, making it particularly valuable for studies on multidrug resistance. While direct quantification methods like LC-MS/MS offer high precision, fluorescence-based assays provide high-throughput capabilities for screening and functional characterization. The choice of method should be guided by the specific research objectives, the properties of the drug under investigation, and the available resources. This guide provides the necessary information for researchers to make an informed decision and to design robust experiments to accurately assess intracellular drug accumulation.
References
Independent Verification of 5-N-Acetylardeemin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 5-N-Acetylardeemin and its derivatives with other established multidrug resistance (MDR) inhibitors. The information presented is collated from independent research studies to support further investigation and drug development efforts.
Executive Summary
This compound is a fungal metabolite recognized for its capacity to reverse multidrug resistance in cancer cells, a significant hurdle in oncology. Its primary mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1) and, for some of its derivatives, Breast Cancer Resistance Protein (BCRP/ABCG2). This guide presents a comparative analysis of this compound, its analogs, and established MDR inhibitors, supported by quantitative data from various studies.
Comparison of Biological Activity
The primary biological activity of this compound and its analogs is the potentiation of the cytotoxic effects of conventional chemotherapeutic agents in resistant cancer cell lines. This is achieved by inhibiting the efflux of these drugs from the cancer cells, thereby increasing their intracellular concentration and efficacy.
Quantitative Data: Reversal of Multidrug Resistance
The following tables summarize the efficacy of this compound and its derivatives in reversing MDR, alongside benchmark inhibitors for comparison. The "Fold Reversal" indicates how many times more sensitive the resistant cells become to the chemotherapeutic agent in the presence of the inhibitor.
Table 1: P-glycoprotein (P-gp/MDR1) Inhibition and MDR Reversal
| Compound | Cell Line | Chemotherapeutic Agent | Inhibitor Concentration (μM) | Fold Reversal | IC50 of Inhibitor (μM) | Reference |
| This compound (NAA) | MCF-7/Adr | Doxorubicin | 10 | 10.8 | Not Reported | [1] |
| This compound (NAA) | A549/Adr | Doxorubicin | 10 | 20.1 | Not Reported | [1] |
| This compound (NAA) | CCRF-CEM/VBL₁₀₀ | Vinblastine | 15 | ~700 | Not Reported | |
| 5-N-Acetyl-8-demethylardeemin (NADMA) | CCRF-CEM/VBL₁₀₀ | Vinblastine | 15 | >700 | Not Reported | |
| 5-N-Formylardeemin | MCF-7-R | Doxorubicin/Vincristine | Not Specified | Strong Enhancement | Not Reported | [2] |
| Verapamil | LoVo-R | Doxorubicin | Not Specified | 41.3 | Not Reported | [3] |
| Verapamil | CHO-Adrr | Adriamycin | 10 | 15 | Not Reported | [4] |
| Elacridar (GF120918) | Not Specified | Not Specified | Not Specified | Not Specified | ~0.193 | [5] |
Table 2: ABCG2 (BCRP) Inhibition
| Compound | Assay | IC50 (nM) | Reference |
| Ko143 | ATPase Activity | 9.7 | [1] |
| Elacridar (GF120918) | Mitoxantrone Transport | 250 | [6] |
| 13-(4-tolyl)-5-N-Acetylardeemin derivative (1m) | Hoechst 33342 Accumulation | More potent than this compound |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are fundamental for the independent verification of the biological activities of these compounds.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp results in increased intracellular fluorescence.
Materials:
-
MDR cancer cell line (e.g., MCF-7/Adr, A549/Adr) and the parental sensitive cell line.
-
Rhodamine 123 (stock solution in DMSO).
-
Test compounds (e.g., this compound) and positive control inhibitor (e.g., Verapamil).
-
Cell culture medium.
-
Phosphate Buffered Saline (PBS).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Seed the cancer cells in a 96-well plate and culture until they reach approximately 80% confluency.
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with various concentrations of the test compound or positive control in cell culture medium for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for a further 60-90 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~528 nm).
-
Calculate the increase in fluorescence relative to the untreated control. The IC50 value is the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation.
ABCG2 (BCRP) Inhibition Assay (Hoechst 33342 Accumulation)
This assay is based on the accumulation of the fluorescent dye Hoechst 33342, a substrate of the ABCG2 transporter.
Materials:
-
Cells overexpressing ABCG2 (e.g., Flp-In-293/ABCG2) and control cells.
-
Hoechst 33342 (stock solution in water or DMSO).
-
Test compounds and positive control inhibitor (e.g., Ko143).
-
Cell culture medium.
-
PBS.
-
Flow cytometer or fluorescence microplate reader.
Procedure:
-
Harvest and wash the cells, then resuspend them in culture medium.
-
Pre-incubate the cells with various concentrations of the test compound or positive control for 15-30 minutes at 37°C.
-
Add Hoechst 33342 to a final concentration of 5 µM and incubate for 60 minutes at 37°C in the dark.
-
Place the cells on ice to stop the efflux process.
-
Analyze the intracellular fluorescence of the cells by flow cytometry or a fluorescence plate reader.
-
The IC50 value is determined as the concentration of the inhibitor that causes a 50% increase in Hoechst 33342 accumulation.
Visualizations
Signaling Pathway of MDR Reversal
The following diagram illustrates the mechanism by which this compound reverses multidrug resistance in cancer cells.
Caption: Mechanism of MDR reversal by this compound.
Experimental Workflow for MDR Reversal Assay
The diagram below outlines the general workflow for assessing the MDR reversal activity of a test compound.
Caption: General workflow for determining MDR reversal activity.
References
- 1. Ko143 | BCRP inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Reversal of multidrug resistance in vitro and in vivo by 5-N-formylardeemin, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance by verapamil and modulation by alpha 1-acid glycoprotein in wild-type and multidrug-resistant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
5-N-Acetylardeemin: A Comparative Analysis of its Efficacy as a Multidrug Resistance Reversal Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the natural product 5-N-Acetylardeemin and its efficacy in reversing multidrug resistance (MDR) in cancer cells. Its performance is compared with other natural products and established inhibitors of multidrug resistance proteins. This document includes supporting experimental data, detailed methodologies for key experiments, and a visualization of its mechanism of action.
Efficacy in Reversing Multidrug Resistance
This compound, a natural product isolated from the fungus Aspergillus fischeri, has been identified as a potent agent for reversing multidrug resistance in cancer cells.[1][2] MDR is a significant challenge in cancer chemotherapy where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (ABCG2), which function as drug efflux pumps. This compound exerts its effect by inhibiting the function of these transporters, thereby increasing the intracellular concentration of chemotherapeutic agents.
A study demonstrated that 10 µmol/L of (-)-5-N-acetylardeemin significantly reversed adriamycin resistance in human breast cancer cells (MCF-7/Adr) and human non-small cell lung cancer cells (A549/Adr) by 10.8-fold and 20.1-fold, respectively.[3] This effect was attributed to the inhibition of P-gp expression and the subsequent enhancement of intracellular drug accumulation.[3] Furthermore, derivatives of this compound have been synthesized and shown to possess potent inhibitory activity against ABCG2, with many derivatives exhibiting stronger inhibition than the parent compound.[4]
Comparative Efficacy Data
To provide a clear comparison of the efficacy of this compound with other natural products and standard inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) for P-glycoprotein and ABCG2. It is important to note that experimental conditions can vary between studies, which may influence the reported IC50 values.
| Compound | Target Transporter | Cell Line | Assay Method | IC50 Value | Reference |
| This compound | P-gp | MCF-7/Adr | Adriamycin Resistance Reversal | ~10 µM (effective concentration) | [3] |
| This compound | ABCG2 | Flp-In-293/ABCG2 | Hoechst 33342 Accumulation | Active (IC50 not specified) | [4] |
| Quercetin | P-gp | MCF-7/ADR | Rhodamine 123 Accumulation | 1.97 µM | [5] |
| Quercetin | ABCG2 | MDCKII/BCRP | Prazosin Transport | 4.22 µM | [6] |
| Fumitremorgin C | ABCG2 | MDCKII/BCRP | Mitoxantrone Accumulation | Lower than murine Bcrp1 | [7] |
| Ko143 (FTC analog) | ABCG2 | HEK293/ABCG2 | ATPase Activity | 9.7 nM | [8][9] |
| Verapamil (Standard) | P-gp | K562/ADR | Doxorubicin Resistance Reversal | 15 µM (effective concentration) | [10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of MDR reversal agents.
P-glycoprotein (P-gp) Inhibition Assay: Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from MDR cancer cells.[11][12][13]
Materials:
-
MDR cell line overexpressing P-gp (e.g., MCF-7/ADR, K562/ADR)
-
Parental sensitive cell line (e.g., MCF-7, K562)
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Test compounds (e.g., this compound, Verapamil)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the MDR and parental cell lines in appropriate medium until they reach 80-90% confluency.
-
Cell Harvest: Harvest the cells by trypsinization and wash with PBS. Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C in the dark to allow for cellular uptake.
-
Washing: After incubation, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Assay: Resuspend the cells in fresh, pre-warmed medium containing the test compound at various concentrations. A known P-gp inhibitor, such as verapamil, should be used as a positive control. An untreated sample serves as a negative control.
-
Incubation: Incubate the cells for 1-2 hours at 37°C to allow for P-gp-mediated efflux of Rhodamine 123.
-
Flow Cytometry Analysis: Following the efflux period, immediately analyze the cells by flow cytometry. The intracellular fluorescence of Rhodamine 123 is measured. A higher fluorescence intensity in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
-
Data Analysis: The IC50 value is calculated as the concentration of the test compound that results in a 50% increase in intracellular Rhodamine 123 fluorescence compared to the untreated control.
ABCG2 Inhibition Assay: Hoechst 33342 Efflux Assay
This assay is used to determine the inhibitory effect of compounds on the ABCG2 transporter by measuring the accumulation of the fluorescent substrate Hoechst 33342.[14][15][16][17]
Materials:
-
Cell line overexpressing ABCG2 (e.g., Flp-In-293/ABCG2, HEK293/ABCG2)
-
Parental control cell line
-
Hoechst 33342 (fluorescent ABCG2 substrate)
-
Test compounds (e.g., this compound derivatives, Ko143)
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the ABCG2-overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with the test compounds at various concentrations for 30-60 minutes at 37°C. A known ABCG2 inhibitor, such as Ko143, is used as a positive control.
-
Hoechst 33342 Staining: Add Hoechst 33342 to each well to a final concentration of 5 µg/mL and incubate for 60-90 minutes at 37°C in the dark.
-
Washing: After staining, wash the cells with ice-cold PBS to remove the extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Hoechst 33342 using a flow cytometer or a fluorescence plate reader. Increased fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.
-
Data Analysis: The IC50 value is determined as the concentration of the test compound that causes a 50% increase in Hoe.chst 33342 accumulation compared to the untreated control.
Mechanism of Action: Signaling Pathway Visualization
The primary mechanism of action for this compound in reversing multidrug resistance is the inhibition of ABC transporter proteins, specifically P-glycoprotein and ABCG2. These transporters are located in the cell membrane and actively pump chemotherapeutic drugs out of the cancer cell, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, this compound allows the anticancer drugs to accumulate within the cancer cell, leading to the restoration of their cytotoxic effects.
Caption: Mechanism of this compound in reversing multidrug resistance.
References
- 1. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. II. Isolation and elucidation of the structure of this compound and two congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. I. Taxonomy and fermentation of the producing organism and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Reversal effect and its mechanism of (- )-5-N-acetylardeemin on adriamycin resistance in multidrug-resistant cancer cells A549/Adr and MCF-7/Adr] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and ABCG2 inhibitory evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of quercetin on the bioavailability of doxorubicin in rats: role of CYP3A4 and P-gp inhibition by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin Is a Flavonoid Breast Cancer Resistance Protein Inhibitor with an Impact on the Oral Pharmacokinetics of Sulfasalazine in Rats | MDPI [mdpi.com]
- 7. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ko143 | BCRP inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. verapamil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hoechst 33342 efflux assays [bio-protocol.org]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. vet.cornell.edu [vet.cornell.edu]
Statistical Validation of 5-N-Acetylardeemin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for 5-N-Acetylardeemin and related compounds, focusing on its role in overcoming multidrug resistance in cancer, and comparing its potential antimicrobial and anti-inflammatory activities with established aminoglycoside antibiotics, bekanamycin and neomycin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development.
Data Presentation: Comparative Analysis
The following tables summarize the available quantitative data for this compound and the comparator compounds, bekanamycin and neomycin.
Table 1: Anti-Cancer Activity - Reversal of Multidrug Resistance
| Compound | Cell Line | Resistant Phenotype | Chemotherapeutic Agent | Fold Reversal of Resistance | Reference |
| This compound | SHP-77 (human lung cancer) | MDR-Pgp+ + MRP+ | Doxorubicin | 260-fold reduction in IC50 | [1] |
| This compound | SW2R160 (human lung cancer) | MDR-Pgp+ | Doxorubicin | 50-fold reduction in IC50 | [1] |
| This compound | SW2R120 (human lung cancer) | LRP+ | Doxorubicin | 7-fold reduction in IC50 | [1] |
Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Bekanamycin (as part of Kanamycin A) | Escherichia coli | 4.5 | [2] |
| Bekanamycin (as part of Kanamycin A) | Staphylococcus aureus | 3.5 | [2] |
| Arbekacin (semi-synthetic derivative of Bekanamycin) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 16 (MIC50 = 3.2) | [3] |
| Neomycin | Escherichia coli | 1 | [4] |
| Neomycin | Proteus vulgaris | 0.25 | [4] |
| Neomycin | Staphylococcus aureus | 0.25 - >128 | [5][6] |
| Neomycin | Pseudomonas aeruginosa | 4 - >100 | [7][8] |
Note: Data for this compound's direct antimicrobial activity is not currently available in the public domain.
Table 3: Anti-Inflammatory Activity
| Compound | Assay | Key Findings | Reference |
| This compound | - | Data not currently available | - |
| Neomycin | - | Used topically in combination with corticosteroids to treat inflammatory ocular and skin conditions.[7] | |
| Bekanamycin | - | Data not currently available | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the statistical validation and replication of findings.
Reversal of Multidrug Resistance (MDR) Assay
This assay evaluates the ability of a compound to restore the sensitivity of drug-resistant cancer cells to a chemotherapeutic agent.
-
Cell Culture: Multidrug-resistant and parental (non-resistant) cancer cell lines are cultured under standard conditions.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates.
-
After cell attachment, various concentrations of the chemotherapeutic agent (e.g., Doxorubicin) are added, both in the presence and absence of the test compound (e.g., this compound).
-
Cells are incubated for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent is calculated for both resistant cells treated with and without the test compound. The fold reversal of resistance is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the test compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[9]
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard animal model used to evaluate the anti-inflammatory activity of compounds.[10][11]
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at various doses prior to the induction of inflammation. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal.[10]
-
Measurement of Paw Edema: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer.[12]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The dose-response relationship can be used to determine the ED50 (the dose that produces 50% of the maximum effect).
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the analysis of this compound.
Figure 1: Mechanism of this compound in Reversing Multidrug Resistance.
Figure 2: General NF-κB Signaling Pathway Targeted by Anti-inflammatory Compounds.
Figure 3: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.
References
- 1. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of the semi-synthetic kanamycin B derivative, arbekacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Nordihydroguaiaretic acid enhances the activities of aminoglycosides against methicillin- sensitive and resistant Staphylococcus aureus in vitro and in vivo [frontiersin.org]
- 5. Neomycin Sulfate Improves the Antimicrobial Activity of Mupirocin-Based Antibacterial Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Ointments and Methicillin-Resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of Neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 5-N-Acetylardeemin's Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-N-Acetylardeemin's performance against other common alternatives in the reversal of multidrug resistance (MDR). The following sections detail its mechanism of action, specificity, and present supporting experimental data and protocols to aid in the critical evaluation of this compound for research and development purposes.
Executive Summary
This compound is a fungal-derived compound that has demonstrated significant potential in reversing multidrug resistance in cancer cells, a major obstacle in chemotherapy. Its primary mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). This guide assesses the specificity of this compound by comparing its activity with well-characterized MDR reversal agents, Fumitremorgin C and its analog Ko143. While this compound shows promise in reversing P-gp-mediated resistance, this guide also highlights the need for more extensive profiling to fully elucidate its specificity and potential off-target effects.
Comparative Analysis of MDR Reversal Agents
The efficacy of this compound in reversing MDR is best understood in the context of other known inhibitors. The following table summarizes the available quantitative data for this compound and its key comparators.
| Compound | Target(s) | Assay System | IC50 / Potency | Citation(s) |
| This compound (NAA) | P-gp (ABCB1), ABCG2 | CCRF-CEM/VBL100 cells (P-gp overexpressing) | Reverses 760-fold vinblastine resistance at 15 µM. | [1] |
| SHP-77 cells (P-gp & MRP positive) | Reduces doxorubicin IC50 260-fold at 6 µM. | [1] | ||
| A549/Adr & MCF-7/Adr cells (P-gp overexpressing) | Reverses adriamycin resistance 10.8 to 20.1-fold at 10 µM. | [2] | ||
| Flp-In-293/ABCG2 cells | Inhibits ABCG2-mediated efflux (qualitative). | [3] | ||
| 5-N-acetyl-8-demethylardeemin (NADMA) | P-gp (ABCB1) | CCRF-CEM/VBL100 cells (P-gp overexpressing) | Reverses 760-fold vinblastine resistance at 15 µM. | [1] |
| Fumitremorgin C (FTC) | ABCG2 | ABCG2-overexpressing cells | Potent and specific inhibitor of ABCG2. | [4][5] |
| Ko143 | ABCG2 (primary), ABCB1, ABCC1 (at higher concentrations) | ABCG2 ATPase assay | IC50 of 9.7 nM for ABCG2 ATPase activity. | [6][7] |
| ABCG2-overexpressing cells | Potent inhibitor, more so than FTC. | [4] | ||
| ABCB1 & ABCC1 overexpressing cells | Affects transport activity at ≥1 µM. | [6] |
Specificity Profile
A critical aspect of a pharmacological modulator is its specificity. While this compound is known to target P-gp and ABCG2, its effects on other transporters and potential off-targets are not as well-documented.
-
P-glycoprotein (P-gp/ABCB1): this compound and its derivatives have been shown to reverse P-gp-mediated resistance to cytotoxic drugs like vinblastine and doxorubicin[1][2]. Mechanistic studies indicate that this is achieved by inhibiting the expression of P-gp and increasing the intracellular accumulation of these drugs[2][8].
-
Breast Cancer Resistance Protein (BCRG/ABCG2): Studies on this compound derivatives confirm its inhibitory activity on ABCG2-mediated drug efflux[3].
-
Multidrug Resistance-Associated Protein (MRP): The reversal of doxorubicin resistance in SHP-77 cells, which express both P-gp and MRP, suggests a potential effect on MRP, although this requires more direct investigation[1].
-
Lung Resistance Protein (LRP): Limited data suggests a less pronounced effect on LRP-expressing cells compared to P-gp overexpressing cells[1].
For a comprehensive assessment of specificity, broader off-target profiling is necessary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the assessment of this compound and its alternatives.
Assessment of MDR Reversal in Cell Culture
This protocol is based on the methodology used to evaluate the reversal of resistance to chemotherapeutic agents.
Objective: To determine the concentration-dependent effect of a test compound on the cytotoxicity of an anticancer drug in a multidrug-resistant cell line.
Materials:
-
Multidrug-resistant cancer cell line (e.g., CCRF-CEM/VBL100, A549/Adr) and its parental sensitive cell line.
-
Anticancer drug (e.g., Vinblastine, Doxorubicin).
-
Test compound (e.g., this compound).
-
Cell culture medium and supplements.
-
96-well plates.
-
Cytotoxicity assay kit (e.g., MTT, LDH release).
-
Plate reader.
Procedure:
-
Seed the resistant and parental cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the anticancer drug.
-
Prepare a fixed, non-toxic concentration of the test compound.
-
Treat the cells with the anticancer drug alone or in combination with the fixed concentration of the test compound. Include a vehicle control.
-
Incubate the plates for a period appropriate for the cell line and drug (e.g., 72 hours).
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 values (the concentration of the anticancer drug that inhibits cell growth by 50%) from the dose-response curves.
-
The reversal fold is calculated as the IC50 of the anticancer drug alone divided by the IC50 of the anticancer drug in the presence of the test compound.
ABCG2 Inhibition Assay using Flow Cytometry
This protocol is adapted from studies on this compound derivatives to assess ABCG2 inhibition[3].
Objective: To measure the inhibition of ABCG2-mediated efflux of a fluorescent substrate.
Materials:
-
Cells overexpressing ABCG2 (e.g., Flp-In-293/ABCG2) and control cells.
-
Fluorescent ABCG2 substrate (e.g., Hoechst 33342).
-
Test compound (e.g., this compound).
-
Known ABCG2 inhibitor as a positive control (e.g., Ko143).
-
Flow cytometer.
Procedure:
-
Harvest and wash the cells.
-
Resuspend the cells in assay buffer.
-
Pre-incubate the cells with the test compound or controls at various concentrations for a specified time (e.g., 30 minutes at 37°C).
-
Add the fluorescent ABCG2 substrate (e.g., Hoechst 33342) to the cell suspension and incubate for a further period (e.g., 60 minutes at 37°C).
-
Wash the cells with ice-cold buffer to stop the efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Increased intracellular fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.
Off-Target Profiling Strategies
To assess the broader specificity of a compound, several in vitro assays can be employed.
-
Kinase Profiling: This involves screening the compound against a large panel of kinases to identify any unintended inhibitory activity. Commercial services offer screening against hundreds of kinases using various assay formats (e.g., radiometric, fluorescence-based).
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding. It can be adapted to a high-throughput format to screen for off-target interactions.
-
Broad Panel Screening: Contract Research Organizations (CROs) provide fee-for-service screening of compounds against a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and other enzymes, to identify potential off-target liabilities.
Visualizing Pathways and Workflows
Signaling Pathway of MDR Reversal
Caption: Mechanism of MDR reversal by this compound.
Experimental Workflow for Specificity Assessment
Caption: Workflow for assessing the specificity of this compound.
Conclusion and Future Directions
This compound is a promising lead compound for overcoming multidrug resistance in cancer. Its ability to reverse P-gp and ABCG2-mediated resistance is well-documented. However, for its progression in drug development, a more thorough characterization of its specificity is imperative.
Recommendations for future research include:
-
Determination of direct inhibitory constants (Ki or IC50 values) for this compound against purified P-gp and ABCG2.
-
Quantitative assessment of its activity against a broader panel of ABC transporters, including different MRP isoforms.
-
Comprehensive off-target profiling using kinase panels and other broad screening platforms to identify any potential liabilities.
-
In vivo studies to evaluate its efficacy and safety profile in preclinical models of drug-resistant cancer.
By addressing these knowledge gaps, the scientific community can gain a clearer understanding of this compound's therapeutic potential and its suitability for further development as a clinical candidate.
References
- 1. scispace.com [scispace.com]
- 2. uniprot.org [uniprot.org]
- 3. The Inhibitor Ko143 Is Not Specific for ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of 5-N-Acetylardeemin: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Prior to disposal, it is imperative to handle 5-N-Acetylardeemin with appropriate personal protective equipment (PPE). A safety data sheet (SDS) for a similar chemical intermediate indicates that this substance is likely to cause skin, eye, and respiratory irritation.[1] Therefore, standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that it is a chemical irritant and a bioactive compound. The primary principle is to manage it as a hazardous chemical waste unless confirmed otherwise by institutional or local regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid, liquid (dissolved in solvent), or mixed form.
-
Segregate from Other Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash or other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous reactions.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of waste generation.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
-
Follow Institutional Guidelines: Adhere to your institution's specific guidelines for the storage of hazardous chemical waste, including time limits for accumulation.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office for the collection and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[2]
-
Provide Necessary Documentation: Complete any required waste pickup forms or manifests as per your institution's procedures.
Disposal "Don'ts"
-
DO NOT dispose of this compound down the sink.
-
DO NOT discard this compound in the regular trash.
-
DO NOT mix this compound with incompatible chemicals.
-
DO NOT leave waste containers open or improperly labeled.
Quantitative Data Summary
As specific quantitative data for the disposal of this compound is not available, the following table provides general guidelines for handling chemical irritants.
| Parameter | Guideline | Source |
| Exposure Limits | Not established. Handle with caution in a fume hood. | General Best Practice |
| pH of Aqueous Waste | Neutralize to a pH between 6.0 and 9.0 before disposal if permissible by local regulations for non-hazardous waste. However, for this compound, chemical waste disposal is recommended. | General Chemical Waste Guidelines |
| Container Fill Level | Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion. | General Chemical Waste Guidelines |
Decision-Making for this compound Disposal
The following flowchart illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for comprehensive information.
References
Personal protective equipment for handling 5-N-Acetylardeemin
Essential Safety and Handling Guide for 5-N-Acetylardeemin
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide provides essential safety and logistical information based on best practices for handling novel or uncharacterized chemical compounds in a research environment. Researchers must always perform a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before beginning work with any new substance. In the absence of specific data, any new or uncharacterized compound should be treated as potentially hazardous.
I. Risk Assessment and Engineering Controls
Before handling this compound, a comprehensive risk assessment is mandatory. This process involves identifying potential hazards and implementing control measures to minimize risks.
Key Steps in Risk Assessment:
-
Hazard Identification: Review any available preliminary data on this compound or similar chemical structures. In the absence of complete data, assume the compound is hazardous.
-
Exposure Assessment: Determine the potential routes of exposure (inhalation, skin contact, ingestion, injection) and the potential duration and frequency of exposure.
-
Risk Characterization: Evaluate the potential severity of harm based on the identified hazards and exposure potential.
-
Control Measures: Establish appropriate engineering controls, administrative controls, and personal protective equipment (PPE) to mitigate the identified risks.
Engineering Controls:
-
Chemical Fume Hood: All work with this compound, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
II. Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling novel compounds of unknown toxicity. The selection of specific types of gloves or respirators should be based on a detailed risk assessment.
| Body Part | Personal Protective Equipment | Purpose |
| Eyes/Face | Safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[1][2][3][4] | Protects eyes and face from splashes, sprays, and irritating mists.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][3][5] For compounds of unknown toxicity, double-gloving or using a more robust glove material may be appropriate.[4] | Protects hands from direct skin contact with the chemical. |
| Body | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[1][5] | Protects the skin and personal clothing from spills and splashes. |
| Respiratory | Use of a respirator may be required based on the risk assessment, especially for procedures that could generate aerosols or dusts outside of a fume hood.[5][6] | Protects against inhalation of the compound. |
III. Safe Handling Procedures
This section provides a step-by-step guide for the safe handling of this compound.
A. Preparation:
-
Consult Safety Information: Before starting, review this guide and any other available safety information.
-
Assemble Materials: Gather all necessary equipment, including the compound, solvents, glassware, and waste containers, and place them in the fume hood before starting.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the compound.
B. Handling the Compound:
-
Weighing: If weighing a solid form of the compound, do so in the fume hood to avoid generating and inhaling dust. Use disposable weigh boats.
-
Preparing Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
During the Experiment: Keep the fume hood sash at the lowest possible height while allowing for comfortable work.
C. Post-Handling:
-
Decontamination: Upon completion of the work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Storage: Properly label and seal all containers of the compound for storage. Store in a designated, secure location away from incompatible materials.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, then lab coat, and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
IV. Spill and Emergency Procedures
Spill Management:
-
Have a chemical spill kit readily available.
-
In the event of a small spill within the fume hood, use the spill kit to absorb the material, and dispose of the cleanup materials as hazardous waste.
-
For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
Emergency Contact:
-
In case of exposure, follow the first aid procedures outlined below and seek immediate medical attention. Be prepared to provide emergency responders with information about the compound.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
V. Disposal Plan
All waste generated from work with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, pipette tips) should be placed in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.
-
Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound") and any other components.
-
Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of any waste down the drain.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. twu.edu [twu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
